molecular formula C7H3BrClF3O B1290684 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene CAS No. 406232-79-9

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1290684
CAS No.: 406232-79-9
M. Wt: 275.45 g/mol
InChI Key: RIYJUHWBFADNIE-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene ( 406232-79-9) is a high-purity halogenated benzene derivative offered as a key building block for advanced chemical synthesis . This compound, with a molecular formula of C 7 H 3 BrClF 3 O and a molecular weight of 275.45, is characterized by the presence of bromo, chloro, and trifluoromethoxy functional groups on its benzene ring, making it a versatile intermediate for pharmaceutical and materials science research . The trifluoromethoxy (OCF 3 ) group is of particular interest as it can enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds, and our product is supplied with a specified purity of 98% . As a sophisticated synthon, it is suited for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromo substituent can act as a superior leaving group compared to chlorine. It is also a valuable precursor in the development of agrochemicals and liquid crystals . Researchers can utilize this compound to introduce a multifunctional aromatic system into their molecular architectures. Proper handling is essential; please refer to the safety data sheet for detailed information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . It should be stored sealed in a dry environment at room temperature . Available packaging sizes include 10g, 50g, 1kg, and 10kg .

Properties

IUPAC Name

4-bromo-1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYJUHWBFADNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627882
Record name 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406232-79-9
Record name 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406232-79-9
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Foundational & Exploratory

Navigating the Synthesis and Properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, addressing its CAS number, physicochemical properties, and potential synthetic pathways. Due to the limited availability of experimental data for this specific molecule, this document also includes information on the closely related and more thoroughly characterized analogue, 4-Bromo-1-chloro-2-(trifluoromethyl)benzene, to provide a comparative context for researchers.

Compound Identification and Properties

A critical point of clarification is the distinction between the requested compound, this compound, and the structurally similar 4-Bromo-1-chloro-2-(trifluoromethyl)benzene. The latter is more widely documented in chemical literature and supplier databases.

  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene : This compound is well-documented with the CAS Number 445-01-2 .[2][3][4]

The following tables summarize the available quantitative data for both compounds to facilitate comparison.

Table 1: Physicochemical Properties of this compound (Predicted Data)

PropertyValueSource
Molecular FormulaC7H3BrClF3O[1]
Monoisotopic Mass273.9008 Da[1]
XlogP (Predicted)4.4[1]

Source: PubChemLite. Data is computationally predicted and awaits experimental verification.

Table 2: Physicochemical Properties of 4-Bromo-1-chloro-2-(trifluoromethyl)benzene (Experimental and Calculated Data)

PropertyValueSource
CAS Number 445-01-2 [2][3][4]
Molecular FormulaC7H3BrClF3[4]
Molecular Weight259.45 g/mol [4]
Normal Boiling Point (Tboil)465.15 K (Predicted)[2]
logP (Octanol/Water Partition Coefficient)4.168 (Predicted)[2]
Water Solubility (log10WS)-4.01 mol/L (Predicted)[2]

Source: Sinfoo Biotech, Cheméo. Some physical properties are predicted.

Synthesis and Experimental Protocols

A general method for the synthesis of a related compound, 1-bromo-4-(trifluoromethoxy)benzene, involves the electrophilic bromination of 4-(trifluoromethoxy)benzene using N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[5] The trifluoromethoxy group is moderately deactivating but directs ortho- and para-substitution. Steric hindrance at the ortho positions favors bromination at the para position.[5]

A patent for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes processes that may be adaptable.[6] For instance, the preparation of trifluoromethoxy benzene from trichloromethoxy benzene with anhydrous HF is a key step.[6]

Below is a generalized, hypothetical experimental protocol for the bromination step of a trifluoromethoxy-substituted benzene, which researchers could adapt and optimize.

Hypothetical Protocol: Electrophilic Bromination

  • Dissolution : Dissolve the starting material, 1-chloro-2-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cooling : Cool the solution to 0°C in an ice bath to control the reaction exothermicity.

  • Reagent Addition : Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise to the cooled solution with constant stirring. A catalyst like iron(III) bromide may be required.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching : Once the reaction is complete, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to consume any unreacted bromine.

  • Workup : Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired this compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, bromophenol derivatives, in general, have been studied for their potential biological activities, including antioxidant and anticancer properties.[7] The biological activity of a related compound, 4-Bromo-1-chloro-2-(chloromethyl)benzene, is attributed to its nature as a benzylic halide, which allows it to react with biological nucleophiles.[8] This reactivity has been explored in the synthesis of CCR5 antagonists for potential use in HIV treatment.[8] Any investigation into the biological effects of this compound would be novel research.

Visualizations

To aid in conceptualizing the chemical relationships and potential synthetic routes, the following diagrams are provided.

G Figure 1: Structural Comparison A This compound (C7H3BrClF3O) B 4-Bromo-1-chloro-2-(trifluoromethyl)benzene (C7H3BrClF3) CAS: 445-01-2 A->B Structural Analogue (OCHF3 vs. CF3)

Figure 1: Structural Comparison

G Figure 2: Generalized Synthetic Pathway Start 1-Chloro-2-(trifluoromethoxy)benzene Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS or Br2) + Catalyst (optional) Reagent->Product

Figure 2: Generalized Synthetic Pathway

References

An In-depth Technical Guide to 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, makes it an attractive building block for the synthesis of more complex molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a summary of the available physicochemical properties, general synthetic strategies, and potential applications of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
CAS Number 406232-79-9[2][3]
Predicted XlogP 4.4

Note: The lack of comprehensive experimental data highlights the need for further characterization of this compound.

Spectroscopic Data

While a full experimental dataset is not available, the following provides an indication of the expected spectroscopic characteristics.

Spectroscopy Expected Features
¹H NMR Aromatic protons would exhibit complex splitting patterns due to the various substituents.
¹³C NMR The spectrum would show distinct signals for the seven carbon atoms, with the carbon attached to the trifluoromethoxy group and the halogens showing characteristic shifts.
¹⁹F NMR A singlet would be expected for the -OCF₃ group.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Infrared (IR) Characteristic C-Br, C-Cl, C-O, and C-F stretching vibrations would be present.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, its synthesis can be conceptually designed based on established organic chemistry reactions for analogous compounds. A potential synthetic route could involve the multi-step functionalization of a benzene ring.

The reactivity of this compound is dictated by its functional groups. The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds. The aromatic ring can also undergo electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming group.

Applications in Drug Discovery and Research

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its ability to modulate key drug properties.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group can offer distinct electronic and conformational properties.[1]

Compounds containing the trifluoromethoxy group are being explored for a wide range of therapeutic areas. While there is no specific biological activity reported for this compound, its structural motifs are present in molecules with various biological activities. As a versatile building block, it can be used in the synthesis of novel compounds for screening in drug discovery programs.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Profiling cluster_3 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Purity->BoilingPoint Solubility Solubility Purity->Solubility LogP LogP Determination Purity->LogP Screening Biological Screening Assays Purity->Screening Toxicity In vitro/In vivo Toxicity Screening->Toxicity

Caption: Logical workflow for the characterization of a novel chemical entity.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the safety data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel molecules for various applications, particularly in drug discovery. While there is a notable lack of comprehensive experimental data for this specific compound, its structural features suggest it is a valuable tool for chemists. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully explore its potential.

References

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. The information is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These values are essential for experimental design, computational modeling, and chemical synthesis.

PropertyValue
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol [1]
Monoisotopic Mass 273.9008 Da[2]
IUPAC Name This compound[2]
SMILES C1=CC(=C(C=C1Br)OC(F)(F)F)Cl[2]
InChI InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11,12)/h1-3H[2]
InChIKey RIYJUHWBFADNIE-UHFFFAOYSA-N[2]

Molecular Structure

The structural arrangement of this compound, a substituted aromatic compound, is depicted below. The benzene ring is substituted with a bromine atom at position 4, a chlorine atom at position 1, and a trifluoromethoxy group at position 2.

Molecular structure of this compound.

Experimental Protocols

Logical Relationships of Molecular Components

The following diagram illustrates the connectivity of the constituent atoms within the this compound molecule, highlighting the core benzene structure and its various substituents.

G Benzene Benzene Ring (C6H3) Bromo Bromine (-Br) Benzene->Bromo Pos 4 Chloro Chlorine (-Cl) Benzene->Chloro Pos 1 Trifluoromethoxy Trifluoromethoxy (-OCF3) Benzene->Trifluoromethoxy Pos 2 Oxygen Oxygen (-O-) Trifluoromethoxy->Oxygen Trifluoromethyl Trifluoromethyl (-CF3) Trifluoromethoxy->Trifluoromethyl

Connectivity of functional groups in the molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potential synthetic pathways for the preparation of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound with applications in the development of pharmaceuticals and agrochemicals. The presence of bromo, chloro, and trifluoromethoxy substituents on the benzene ring makes it a valuable building block in organic synthesis. This document outlines two primary retrosynthetic approaches and provides detailed, albeit exemplary, experimental protocols based on established chemical transformations.

Pathway 1: Electrophilic Bromination of 1-Chloro-2-(trifluoromethoxy)benzene

This pathway commences with the commercially available 1-chloro-2-(trifluoromethoxy)benzene and introduces the bromine atom at the C4 position through an electrophilic aromatic substitution reaction. The trifluoromethoxy group is a deactivating but ortho-, para-directing substituent. Given that the ortho position to the trifluoromethoxy group is sterically hindered by the adjacent chlorine atom, and the other ortho position is less favored, the bromination is anticipated to proceed with high regioselectivity to the para position.

Pathway 1: Electrophilic Bromination A 1-Chloro-2-(trifluoromethoxy)benzene B This compound A->B Br₂, FeBr₃ (Electrophilic Bromination)

Caption: Electrophilic bromination of 1-chloro-2-(trifluoromethoxy)benzene.

Experimental Protocol:

Materials:

  • 1-Chloro-2-(trifluoromethoxy)benzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq) in dichloromethane.

  • Add iron(III) bromide (0.05 eq) to the solution. If using iron filings, add them and a small crystal of iodine to initiate the reaction with bromine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Reactant M.W. Equivalents Quantity
1-Chloro-2-(trifluoromethoxy)benzene196.561.010.0 g
Bromine159.811.18.9 g
Iron(III) bromide295.560.050.75 g
Dichloromethane84.93-100 mL
Product M.W. Theoretical Yield
This compound275.4514.0 g

Pathway 2: Multi-step Synthesis from 4-Bromo-2-chlorophenol

Pathway 2: From 4-Bromo-2-chlorophenol cluster_0 Methylation cluster_1 Chlorination cluster_2 Fluorination A 4-Bromo-2-chlorophenol B 4-Bromo-2-chloroanisole A->B CH₃I, K₂CO₃ in Acetone C 4-Bromo-1-chloro-2-(trichloromethoxy)benzene B->C Cl₂, UV light D This compound C->D HF or SbF₃

Caption: Multi-step synthesis from 4-bromo-2-chlorophenol.

Experimental Protocols:

Step 1: Synthesis of 4-Bromo-2-chloroanisole

Materials:

  • 4-Bromo-2-chlorophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Reactant M.W. Equivalents Quantity
4-Bromo-2-chlorophenol207.451.010.0 g
Methyl iodide141.941.28.2 g
Potassium carbonate138.211.510.0 g
Acetone58.08-150 mL
Product M.W. Theoretical Yield
4-Bromo-2-chloroanisole221.4810.7 g

Step 2: Synthesis of 4-Bromo-1-chloro-2-(trichloromethoxy)benzene

Materials:

  • 4-Bromo-2-chloroanisole

  • Chlorine gas (Cl₂)

  • A suitable solvent that is inert to chlorination (e.g., carbon tetrachloride, though less favored now, or a fluorinated solvent)

Procedure:

  • Dissolve 4-bromo-2-chloroanisole (1.0 eq) in the chosen solvent in a photochemical reactor.

  • While irradiating with a UV lamp, bubble chlorine gas through the solution.

  • Monitor the reaction by GC or ¹H NMR for the disappearance of the methoxy signal and the appearance of the product.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Remove the solvent under reduced pressure to obtain the crude product. This intermediate is often used in the next step without extensive purification.

Reactant M.W. Equivalents Quantity
4-Bromo-2-chloroanisole221.481.010.0 g
Chlorine70.90Excess-
Product M.W. Theoretical Yield
4-Bromo-1-chloro-2-(trichloromethoxy)benzene324.8214.7 g

Step 3: Synthesis of this compound

Materials:

  • 4-Bromo-1-chloro-2-(trichloromethoxy)benzene

  • Anhydrous hydrogen fluoride (HF) or Antimony trifluoride (SbF₃) with a catalytic amount of Antimony pentachloride (SbCl₅)

Procedure:

  • Using HF: In a pressure-resistant reactor (e.g., a stainless steel autoclave), place the crude 4-bromo-1-chloro-2-(trichloromethoxy)benzene (1.0 eq).

  • Carefully add anhydrous hydrogen fluoride (excess).

  • Heat the sealed reactor to the required temperature (e.g., 80-100 °C) for several hours.

  • After cooling, carefully vent the reactor and quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product by distillation or column chromatography.

Reactant M.W. Equivalents Quantity
4-Bromo-1-chloro-2-(trichloromethoxy)benzene324.821.014.0 g
Anhydrous Hydrogen Fluoride20.01Excess-
Product M.W. Theoretical Yield
This compound275.4511.9 g

Summary of Proposed Pathways

Pathway Starting Material Key Transformations Advantages Disadvantages
11-Chloro-2-(trifluoromethoxy)benzeneElectrophilic Aromatic Substitution (Bromination)Shorter route, potentially high regioselectivity.Availability and cost of the starting material may be a concern.
24-Bromo-2-chlorophenolMethylation, Photochlorination, FluorinationUtilizes more readily available starting materials.Longer synthetic sequence, use of hazardous reagents (Cl₂, HF).

Conclusion

The synthesis of this compound can be approached through multiple synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The electrophilic bromination of 1-chloro-2-(trifluoromethoxy)benzene appears to be the most direct route, provided the starting material is accessible. The multi-step synthesis from 4-bromo-2-chlorophenol offers a viable alternative using more fundamental building blocks. The experimental conditions provided herein are illustrative and may require optimization for specific laboratory settings.

In-Depth Technical Guide: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical nomenclature for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a compound of interest in various research and development applications.

Chemical Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification and communication within the scientific community. The International Union of Pure and Applied Chemistry (IUPAC) provides the standardized nomenclature.

Below is a summary of the IUPAC name and common synonyms for the compound.

Name TypeName
IUPAC Name This compound
Synonym Benzene, 4-bromo-1-chloro-2-(trifluoromethoxy)-
Synonym 5-Bromo-2-chlorophenyl trifluoromethyl ether
Synonym 4-Chloro-3-(trifluoromethoxy)bromobenzene
Synonym 5-Bromo-2-chloro(trifluoromethoxy)benzene

Nomenclature Relationship Diagram

The following diagram illustrates the relationship between the common chemical name and its corresponding IUPAC name and synonyms.

G Nomenclature for this compound cluster_0 Provided Name cluster_1 IUPAC Name cluster_2 Synonyms Provided This compound IUPAC This compound Provided->IUPAC Syn1 Benzene, 4-bromo-1-chloro-2-(trifluoromethoxy)- IUPAC->Syn1 Syn2 5-Bromo-2-chlorophenyl trifluoromethyl ether IUPAC->Syn2 Syn3 4-Chloro-3-(trifluoromethoxy)bromobenzene IUPAC->Syn3 Syn4 5-Bromo-2-chloro(trifluoromethoxy)benzene IUPAC->Syn4

Nomenclature relationship diagram.

1H NMR and 13C NMR spectral data of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive analysis based on established NMR prediction methodologies and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below with standardized atom numbering for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The chemical shifts are influenced by the electronic effects of the chloro, bromo, and trifluoromethoxy substituents.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.55 - 7.65dJ(H6-H5) = 8.8
H-57.40 - 7.50ddJ(H5-H6) = 8.8, J(H5-H3) = 2.4
H-37.25 - 7.35dJ(H3-H5) = 2.4

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethoxy carbon. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (¹JCF)
C-1128.0 - 132.0s
C-2144.0 - 148.0s
C-3122.0 - 126.0s
C-4118.0 - 122.0s
C-5134.0 - 138.0s
C-6131.0 - 135.0s
-OCF₃120.0 - 124.0q (J ≈ 257-260 Hz)

Experimental Protocols

Standard experimental protocols for acquiring high-resolution ¹H and ¹³C NMR spectra of halogenated aromatic compounds are provided below.

4.1. Sample Preparation Approximately 10-20 mg of this compound would be dissolved in 0.6-0.8 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

4.2. NMR Spectrometer Data acquisition would be performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1][2][3] Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing complex spin systems.

4.3. ¹H NMR Parameters A standard pulse-acquire sequence would be used.[4] Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay would be necessary.

4.4. ¹³C NMR Parameters A proton-decoupled pulse sequence, such as a standard proton-decoupled ¹³C experiment, would be employed to simplify the spectrum to single lines for each carbon environment. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for a novel compound like this compound follows a logical progression.

G A Compound Synthesis and Purification B Sample Preparation (Solvent, Standard) A->B C NMR Data Acquisition (1H, 13C, 2D NMR) B->C D Spectral Processing (FT, Phasing, Baseline Correction) C->D E 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C NMR Analysis (Chemical Shift) D->F G 2D NMR Analysis (COSY, HSQC, HMBC) D->G H Structure-Spectrum Correlation and Signal Assignment E->H F->H G->H I Final Structure Verification H->I

Caption: Workflow for NMR-based structure elucidation.

References

The Dual Nature of a "Super Halogen": A Technical Guide to the Reactivity of the Trifluoromethoxy Group on a Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group, often termed a "super-halogen," has emerged as a pivotal substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, a delicate balance of strong inductive withdrawal and weak resonance donation, impart a distinct reactivity profile to the benzene ring, influencing everything from reaction outcomes to metabolic stability. This technical guide provides an in-depth exploration of the trifluoromethoxy group's impact on aromatic reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Electronic and Physicochemical Properties: A Quantitative Overview

The trifluoromethoxy group's influence on a benzene ring is multifaceted, impacting its electron density, lipophilicity, and the acidity of nearby functional groups. These effects are quantitatively captured by several key parameters.

The -OCF₃ group is a potent electron-withdrawing substituent, primarily due to the high electronegativity of the three fluorine atoms.[2] This strong inductive effect (-I) is somewhat counteracted by a weak π-donating resonance effect (+R) from the oxygen lone pairs.[1] However, the inductive effect dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[3] This dual electronic nature is crucial in determining its directing effects in substitution reactions.

One of the most valuable properties of the trifluoromethoxy group in drug design is its significant contribution to lipophilicity.[2] Increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for bioavailability.[4] The -OCF₃ group generally increases lipophilicity more than a trifluoromethyl (-CF₃) group.[2]

The strong electron-withdrawing nature of the trifluoromethoxy group also influences the acidity of phenols and benzoic acids, typically lowering their pKa values by 0.5 to 1.0 unit.[3]

Table 1: Key Physicochemical and Electronic Parameters of the Trifluoromethoxy Group

ParameterValueSignificanceReference(s)
Hansch Lipophilicity Parameter (π) 1.04Indicates a strong contribution to lipophilicity, greater than that of -CF₃ (0.88).[1][5]
Hammett Substituent Constant (σp) 0.35A positive value indicates a net electron-withdrawing effect at the para position.[6]
Hammett Substituent Constant (σm) 0.40A positive value signifies a strong electron-withdrawing effect at the meta position.[6]
Electronegativity (Pauling Scale) 3.7Highlights the strong electron-withdrawing nature of the group.[1]

Reactivity in Electrophilic Aromatic Substitution

Despite deactivating the benzene ring, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution reactions.[1] This directing effect is a consequence of the oxygen's lone pairs, which can stabilize the cationic intermediate (arenium ion) formed during ortho and para attack through resonance. This resonance stabilization is not possible for meta attack.

Electrophilic_Substitution_Directing_Effects Directing Effects in Electrophilic Aromatic Substitution cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack Ortho_Attack Ortho Attack Resonance_Stabilization Resonance Stabilization by Oxygen Lone Pairs Ortho_Attack->Resonance_Stabilization leads to Para_Attack Para Attack Para_Attack->Resonance_Stabilization leads to Meta_Attack Meta Attack No_Resonance_Stabilization No Resonance Stabilization by Oxygen Lone Pairs Meta_Attack->No_Resonance_Stabilization leads to Trifluoromethoxybenzene Trifluoromethoxybenzene Trifluoromethoxybenzene->Ortho_Attack favored Trifluoromethoxybenzene->Para_Attack favored Trifluoromethoxybenzene->Meta_Attack disfavored Electrophile Electrophile (E+) Electrophile->Trifluoromethoxybenzene attacks

Caption: Resonance stabilization favors ortho and para electrophilic attack.

However, the rate of reaction is significantly slower compared to benzene. For instance, the nitration of trifluoromethoxybenzene is up to five times slower than the nitration of benzene.[1] There is also a pronounced preference for para substitution over ortho substitution, which can be attributed to steric hindrance from the bulky -OCF₃ group.[3]

Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol describes a typical procedure for the nitration of trifluoromethoxybenzene, yielding primarily the para-nitro product.

Materials:

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add trifluoromethoxybenzene to the cooled sulfuric acid while stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to isolate 1-nitro-4-(trifluoromethoxy)benzene.[7]

Reactivity in Nucleophilic Aromatic Substitution

In stark contrast to its deactivating role in electrophilic substitution, the trifluoromethoxy group activates the benzene ring for nucleophilic aromatic substitution (SₙAr).[8] This is due to its strong electron-withdrawing nature, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For an SₙAr reaction to occur, a good leaving group (e.g., a halide) must also be present on the ring, typically in the ortho or para position to the activating group.

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) Start Aryl Halide with -OCF3 Group Attack Nucleophilic Attack Start->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized by -OCF3) Attack->Meisenheimer forms Loss_LG Loss of Leaving Group Meisenheimer->Loss_LG leads to Product Substituted Product Loss_LG->Product yields

Caption: The SNAr mechanism is facilitated by the stabilizing effect of the -OCF3 group.

The presence of multiple electron-withdrawing groups, such as additional trifluoromethyl groups, further enhances the ring's reactivity towards nucleophiles.[8]

Experimental Protocol: General Procedure for SₙAr with a Trifluoromethoxy-substituted Aryl Halide

This protocol outlines a general method for the reaction of a trifluoromethoxy-substituted aryl halide with a nucleophile.

Materials:

  • ortho- or para-Halotrifluoromethoxybenzene (e.g., 1-chloro-4-(trifluoromethoxy)benzene)

  • Nucleophile (e.g., sodium methoxide, an amine)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (if the nucleophile is neutral, e.g., an amine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction flask under an inert atmosphere, add the trifluoromethoxy-substituted aryl halide and the aprotic polar solvent.

  • Add the nucleophile (and base, if required) to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Metabolic Stability and Applications in Drug Development

The trifluoromethoxy group is highly valued in medicinal chemistry for its ability to enhance metabolic stability.[4] The carbon-fluorine bonds are exceptionally strong, making the group resistant to oxidative metabolism by enzymes like cytochrome P450.[4][9] This can lead to a longer half-life of a drug in the body, potentially allowing for less frequent dosing.[4]

Experimental_Workflow General Experimental and Analytical Workflow Reaction_Setup Reaction Setup (Reagents, Solvent, Conditions) Reaction_Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring leads to Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup upon completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: A typical workflow for synthesis and analysis.

The combination of increased lipophilicity and metabolic stability makes the trifluoromethoxy group a powerful tool for optimizing lead compounds in drug discovery.[2][4]

Conclusion

The trifluoromethoxy group presents a fascinating case of dual reactivity on a benzene ring. Its strong inductive electron withdrawal deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. The weaker resonance donation from the oxygen atom ensures an ortho, para-directing effect in electrophilic reactions, albeit at a reduced rate. These characteristics, coupled with its significant contribution to lipophilicity and metabolic stability, solidify the trifluoromethoxy group's importance in modern organic and medicinal chemistry. A thorough understanding of its reactivity profile is essential for any scientist working on the synthesis and development of novel molecules containing this unique functional group.

References

Solubility characteristics of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Characteristics of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on establishing a robust framework for researchers to generate this critical data in a systematic and reproducible manner. The guide details the widely accepted shake-flask method for solubility determination and provides a standardized template for data presentation. Furthermore, it includes visualizations of the experimental workflow and a logical scheme for qualitative solubility classification to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrClF₃O. Its structural characteristics, including the presence of a bromine atom, a chlorine atom, and a trifluoromethoxy group on the benzene ring, suggest a nonpolar nature, which generally indicates higher solubility in organic solvents compared to aqueous solutions. Understanding its solubility profile is crucial for a variety of applications, including synthetic route optimization, formulation development, and quality control in the pharmaceutical and chemical industries.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in scientific literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which measurements were taken.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Dichloromethane25
e.g., Toluene25
e.g., Hexane25
e.g., N,N-Dimethylformamide25
e.g., Dimethyl sulfoxide25

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[1]

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C Start Equilibration D Allow Excess Solid to Sediment C->D E Withdraw and Filter Supernatant D->E Sample Collection F Dilute Sample E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility G->H Final Calculation

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Logical Flow for Qualitative Solubility Classification

For a rapid initial assessment, a qualitative solubility classification can be performed. The following diagram outlines a logical approach to classifying the compound's solubility in different types of solvents.

G cluster_solvents Solubility Tests cluster_classification Classification start Start with Test Compound: This compound water Test in Water start->water insoluble Insoluble in Water water->insoluble Insoluble naoh Test in 5% NaOH hcl Test in 5% HCl naoh->hcl Insoluble acidic Acidic Functional Group Present naoh->acidic Soluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble basic Basic Functional Group Present hcl->basic Soluble neutral Neutral Compound h2so4->neutral Soluble inert Inert Compound h2so4->inert Insoluble insoluble->naoh

Caption: Decision tree for qualitative solubility classification of an organic compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this data reliably. The detailed protocol for the shake-flask method, along with the structured data presentation format and workflow visualizations, offers a comprehensive approach to characterizing the solubility of this compound. Accurate solubility data is fundamental for the effective application of this compound in research and development.

References

Health and Safety Handling Guidelines for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for handling 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in a laboratory setting. The information compiled is based on available Safety Data Sheets (SDS) and general best practices for handling hazardous chemicals. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 406232-79-9
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
Physical State Information not available
Appearance Information not available
Odor Information not available

Hazard Identification and Classification

While specific quantitative toxicity data for this compound is limited, it should be handled as a hazardous substance. The following table summarizes potential hazards based on information for structurally similar compounds and general principles of halogenated aromatic compounds.

Hazard CategoryClassificationPrecautionary Statement
Acute Toxicity (Oral) No data availableP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation Assumed to be an irritantP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/Irritation Assumed to be a serious irritantP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation Assumed to be an irritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield should be worn.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for integrity before each use.
Body Protection A chemical-resistant laboratory coat, fully buttoned, is necessary. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection All handling should be performed in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Handling
  • Engineering Controls: Always handle this compound within a properly functioning and certified chemical fume hood.

  • Procedural Controls:

    • Avoid the formation of dust and aerosols.

    • Keep containers tightly closed when not in use.

    • Use appropriate tools to avoid direct contact.

    • Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Containers: Keep in the original, tightly sealed container.

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: May produce toxic and corrosive gases, including carbon oxides, hydrogen halides, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled hazardous waste container.

  • Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Protocols and Workflows (Visualized)

The following diagrams illustrate standard safety workflows for handling hazardous chemicals like this compound.

ChemicalHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Start: Plan Experiment ppe Don PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood materials Gather Materials fume_hood->materials weigh Weigh Compound materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction waste Segregate Waste reaction->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: Standard workflow for handling this compound.

EmergencyResponseSpill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor/EH&S evacuate->notify assess Assess Spill Size notify->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe wait Await Emergency Response large_spill->wait contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect clean Clean and Decontaminate Area collect->clean end End clean->end wait->end

Caption: Emergency response workflow for a chemical spill.

FirstAidResponse exposure Exposure Occurs remove Remove from Exposure exposure->remove route Identify Exposure Route remove->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin->flush_skin flush_eye Flush Eyes with Water (15 min) eye->flush_eye rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical flush_skin->medical flush_eye->medical rinse_mouth->medical

The Trifluoromethoxybenzene Moiety: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, and among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent. This technical guide provides a comprehensive overview of the role of trifluoromethoxybenzene derivatives in medicinal chemistry, detailing their synthesis, physicochemical properties, and impact on biological activity. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of properties to an aromatic scaffold, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile. These properties are often compared and contrasted with the more common trifluoromethyl (-CF₃) group and other halogens.

Key Physicochemical Properties:

  • High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] This is greater than that of the trifluoromethyl group (π ≈ +0.88) and significantly higher than other halogens like chlorine (π ≈ +0.71) or fluorine (π ≈ +0.14). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.[3][4]

  • Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. This can significantly influence the pKa of nearby acidic or basic functionalities, affecting a molecule's ionization state at physiological pH and its interactions with biological targets.[1][4]

  • Bioisosterism: The trifluoromethoxy group is often considered a bioisostere of other groups. For instance, it can be viewed as a "super-halogen" due to its electronic properties being similar to that of a chlorine or fluorine atom.[5] It can also serve as a more lipophilic and metabolically stable replacement for a methoxy group.

Synthesis of Trifluoromethoxybenzene Derivatives

The synthesis of trifluoromethoxybenzene derivatives has historically been challenging. However, recent advances have provided more accessible and versatile methods.

General Synthetic Strategies

Several approaches are employed for the introduction of the trifluoromethoxy group onto a benzene ring:

  • From Phenols: This is a common strategy that involves the conversion of a phenol to a trifluoromethyl ether. One method involves a two-step process: reaction with a thiocarbonyl compound followed by fluorination. Another approach is the direct O-trifluoromethylation using electrophilic trifluoromethylating reagents.

  • From Anisoles: Anisoles can be converted to trifluoromethoxybenzenes through a chlorination/fluorination sequence.

  • Modern Methods: More recent developments include the use of hypervalent iodine reagents, such as Togni reagents, for the electrophilic trifluoromethoxylation of various substrates under milder conditions.

Detailed Experimental Protocol: Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This protocol describes a two-step synthesis of ortho-trifluoromethoxylated aniline derivatives from N-aryl-N-hydroxyacetamide precursors.

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide

  • Reagents and Equipment:

    • N-aryl-N-hydroxyacetamide derivative (1.0 equiv)

    • Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (0.1 equiv)

    • Anhydrous chloroform (CHCl₃)

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Nitrogen atmosphere (glovebox or Schlenk line)

  • Procedure:

    • Inside a glovebox, add the N-aryl-N-hydroxyacetamide, Togni reagent II, and Cs₂CO₃ to the round-bottom flask.

    • Add anhydrous chloroform to the flask.

    • Seal the flask and stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular OCF₃ Migration

  • Reagents and Equipment:

    • O-trifluoromethylated N-aryl-N-hydroxyacetamide from Step 1 (1.0 equiv)

    • Nitromethane (CH₃NO₂)

    • Pressure vessel with a magnetic stir bar

  • Procedure:

    • Add the O-trifluoromethylated intermediate and nitromethane to the pressure vessel.

    • Seal the vessel and heat the reaction mixture to 120 °C for 20-24 hours.

    • Cool the reaction to room temperature.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ortho-trifluoromethoxylated aniline derivative.

Quantitative Biological Activity of Trifluoromethoxybenzene Derivatives

The incorporation of the trifluoromethoxybenzene moiety has led to the discovery of potent modulators of various biological targets. The following tables summarize the in vitro activity of selected trifluoromethoxybenzene derivatives.

Enzyme Inhibition
CompoundTarget EnzymeIC₅₀ (µM)Reference
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonateButyrylcholinesterase (BChE)61.88[6]
Riluzole--[7]
Compound 3b Melanoma (C32)24.4[8]
Compound 3b Melanoma (A375)25.4[8]
Compound 3b Breast Cancer (MCF-7/WT)-[8]
Compound 3b Prostate Cancer (DU145)-[8]
Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
Compound 3b Melanoma (C32)24.4[8]
Compound 3b Melanoma (A375)25.4[8]
Compound 3d Melanoma (C32)87.4[8]
Compound 3d Melanoma (A375)103[8]
Compound 4a Normal (CHO-K1)48.5[8]
Compound 4a Normal (HaCaT)747.5[8]

Pharmacokinetic Profile and In Vitro ADME Assays

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The trifluoromethoxy group is often introduced to favorably modulate these parameters.

Key In Vitro ADME Assays

a) Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.

  • General Protocol:

    • Incubation: The test compound is incubated with liver microsomes (human or other species) in the presence of a NADPH-regenerating system at 37°C.[4][9]

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

    • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t₁/₂ = 0.693/k) and intrinsic clearance are calculated.

b) Caco-2 Permeability Assay

This assay is used to predict in vivo intestinal absorption of a compound.

  • Objective: To determine the apparent permeability coefficient (Pₐₚₚ) of a compound across a Caco-2 cell monolayer.

  • General Protocol:

    • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[10]

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

    • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at specific time intervals.

    • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Pₐₚₚ(B→A) / Pₐₚₚ(A→B)) is calculated to assess the potential for active efflux.[10]

Mechanism of Action and Signaling Pathways: The Case of Riluzole

Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic agent containing a trifluoromethoxybenzene moiety. Its neuroprotective effects are attributed to its modulation of glutamate neurotransmission and other downstream signaling pathways.[7]

Riluzole's Impact on Glutamatergic Signaling

Riluzole's primary mechanism of action is the inhibition of glutamate release. It also blocks postsynaptic glutamate receptors and voltage-gated sodium and calcium channels.[7][11]

Riluzole_Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Opens VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Depolarization opens Glutamate_Vesicle Glutamate Vesicles VGCC->Glutamate_Vesicle Ca2+ influx triggers fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity Ca2+ influx AMPA_Receptor->Excitotoxicity Na+ influx & Depolarization Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->Glutamate_Release Inhibits Riluzole->NMDA_Receptor Inhibits

Riluzole's modulation of glutamatergic neurotransmission.
Downstream Signaling Pathways Influenced by Riluzole

Beyond its direct effects on glutamate signaling, riluzole has been shown to modulate intracellular pathways involved in cell survival and apoptosis, such as the PI3K/Akt/mTOR pathway.[7] In some cancer models, riluzole has been observed to inhibit this pro-survival pathway.

Riluzole_PI3K_Akt_mTOR cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Riluzole Riluzole Riluzole->PI3K Inhibits

Inhibitory effect of Riluzole on the PI3K/Akt/mTOR pathway.

Conclusion

The trifluoromethoxybenzene moiety has firmly established itself as a valuable component in the medicinal chemist's toolkit. Its ability to confer high lipophilicity, metabolic stability, and unique electronic properties provides a powerful strategy for optimizing the drug-like characteristics of lead compounds. As synthetic methodologies for the introduction of the -OCF₃ group continue to improve, we can anticipate the development of an even greater number of innovative therapeutics containing this privileged structural motif. This guide has provided a foundational understanding of the multifaceted role of trifluoromethoxybenzene derivatives in medicinal chemistry, offering insights into their synthesis, biological activity, and pharmacokinetic profiles to aid in the rational design of future medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science sectors for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1]

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The molecule features two distinct halogen atoms, bromine and chlorine, allowing for chemoselective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, enabling selective functionalization at the 4-position.[2]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) of the aryl halide to form a palladium(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The electron-withdrawing nature of the trifluoromethoxy group at the 2-position is expected to influence the electronic properties of the aromatic ring, potentially affecting the rates of oxidative addition and reductive elimination.

Data Presentation: Reaction Conditions for Structurally Similar Substrates

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80295[5]
1-Bromo-2-(chloromethyl)benzene(4-Methoxyphenyl)boronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80293[5]
1-Bromo-2-(chloromethyl)benzene(3-Chlorophenyl)boronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80280[5]
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2)DME801292[2]
3-Bromo-7-chloro-1-benzothiophene(4-Methoxyphenyl)boronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285Not specified

Experimental Protocols

The following protocols are designed based on established methods for selective Suzuki-Miyaura coupling of bromo-chloro aromatic compounds. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for specific arylboronic acids.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol employs a highly active palladium precatalyst with a sterically hindered biarylphosphine ligand, which is often effective for challenging cross-coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or Toluene

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-chloro-2-(trifluoromethoxy)benzene.

Protocol 2: Alternative Conditions using a Palladium Acetate Catalyst

This protocol provides a more classical approach using a common palladium source and a phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) or Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4-8 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene or 1,4-Dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%).

  • Add the catalyst-ligand mixture to the main reaction flask.

  • Add toluene (8 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-X(L)₂ Pd0->OxAd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L)₂ OxAd->Transmetalation Transmetalation (R-B(OR)₂ + Base) RedEl Product Formation Transmetalation->RedEl Reductive Elimination RedEl->Pd0 Ar-R (Product) ArX 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene (Ar-X) ArX->OxAd RBO2 Arylboronic Acid (R-B(OR)₂) RBO2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Purge with inert gas start->setup catalyst Add Pd catalyst and ligand setup->catalyst solvent Add degassed solvents catalyst->solvent reaction Heat and stir (80-110 °C, 2-24 h) solvent->reaction monitor Monitor reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify product Isolated Product: 4-Aryl-1-chloro-2- (trifluoromethoxy)benzene purify->product

Caption: A logical workflow for the Suzuki cross-coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and detailed protocols for palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This trifunctionalized aromatic compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into complex molecules, which is of interest in the development of novel pharmaceuticals and agrochemicals.

The presence of both a bromine and a chlorine atom on the benzene ring allows for selective, sequential functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, enabling chemoselective cross-coupling reactions at the 4-position.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck) step, and the cycle is completed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the selective formation of a biaryl linkage at the 4-position.

Representative Reaction Data for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O80>95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10098
32-Bromopyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane10095
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for analogous aryl bromides and should be optimized for the specific substrate.

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The trifluoromethoxy group, being electron-withdrawing, can enhance the reactivity of the aryl bromide in the oxidative addition step.

Representative Reaction Data for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF10095
21-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12090
34-BromobenzonitrileStyrenePdCl₂(PPh₃)₂ (2)-Et₃N (2)Acetonitrile8088
Experimental Protocol: Representative Heck Reaction

This protocol is based on established methods for electron-deficient aryl bromides and should be optimized.

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) in a suitable solvent such as DMF or acetonitrile (5 mL).

  • Catalyst Addition: Degas the mixture by bubbling with argon for 15 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Reaction: Seal the tube and heat the reaction to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove any precipitated salts.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is valuable for synthesizing substituted alkynes.

Representative Reaction Data for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THFRT95
24-Bromoiodobenzene1-HexynePd(PPh₃)₄ (2)CuI (2)Et₃N (3)Toluene7092
34-BromobenzonitrileTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)i-Pr₂NH (2)Dioxane6090
Experimental Protocol: Representative Sonogashira Coupling

This protocol is a general procedure and may require optimization for the specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a mixture of a solvent like THF (5 mL) and an amine base (e.g., Et₃N, 2 mL).

  • Catalyst Addition: Degas the solution by bubbling with argon for 20 minutes. Under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and filter off the ammonium salt.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Representative Reaction Data for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10098
21-Bromo-4-methoxybenzeneAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane11092
34-BromobenzonitrileBenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)t-BuOH10085
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is based on general procedures and requires careful execution under inert conditions.

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Cyanation

Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates in organic synthesis. Non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.

Representative Reaction Data for Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl BromideCyanide Source (equiv.)Catalyst (mol%)Ligand (mol%)Additive/Base (equiv.)SolventTemp. (°C)Yield (%)
14-BromobenzonitrileZn(CN)₂ (0.6)Pd₂(dba)₃ (1)dppf (2)-DMA12095
21-Bromo-4-methoxybenzeneK₄[Fe(CN)₆] (0.5)Pd(OAc)₂ (0.1)-Na₂CO₃ (1)DMAC12096
32-BromonaphthaleneZn(CN)₂ (0.7)Pd(PPh₃)₄ (5)--DMF10088
Experimental Protocol: Representative Palladium-Catalyzed Cyanation

This protocol is adapted from procedures using zinc cyanide and should be performed with appropriate safety precautions.

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(R)L_n OxAdd->Transmetalation NuM Nucleophile (R-M, R-H, etc.) NuM->Transmetalation Transmetalation / Migratory Insertion Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Combine Aryl Halide, Coupling Partner, & Base in a Dry Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas (e.g., Argon) setup->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

The Versatile Building Block: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that serves as a important building block in the synthesis of complex pharmaceutical intermediates. Its trifluoromethoxy group offers unique properties such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The presence of both bromine and chlorine atoms provides orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This application note will detail the use of this compound in the synthesis of kinase inhibitor analogues, focusing on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The core structure of many kinase inhibitors, such as the FDA-approved drug Sorafenib, features a diaryl urea or diaryl ether linkage. The trifluoromethyl (-CF3) analogue of the title compound, 4-bromo-1-chloro-2-(trifluoromethyl)benzene, is a known intermediate in the synthesis of Sorafenib. By substituting the trifluoromethyl group with a trifluoromethoxy group (-OCF3), novel analogues with potentially improved pharmacokinetic profiles can be synthesized.

The general synthetic strategy involves a two-step process:

  • Buchwald-Hartwig Amination: Formation of a diaryl ether by coupling this compound with a substituted aminophenol.

  • Suzuki-Miyaura Coupling or Urea Formation: Further functionalization of the molecule to introduce the final pharmacophore.

This document will provide detailed protocols for the key Buchwald-Hartwig amination step, which is a critical C-N bond-forming reaction in this synthetic sequence.

Data Presentation: Representative Cross-Coupling Reactions

While specific yield data for reactions involving this compound is not extensively published, the following tables provide representative data for analogous Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions of structurally similar aryl halides. This data serves as a strong starting point for reaction optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10024>95 (GC)
24-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101885
31-Bromo-4-(trifluoromethoxy)benzeneN-Methylaniline[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPh (1.2)Dioxane80692

Data is representative and compiled from analogous reactions in the literature. Yields may be for isolated products or determined by GC analysis.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(trifluoromethoxy)benzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801288
24-Bromo-1-chloro-2-fluorobenzenePyridine-4-boronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3)Dioxane/H₂O901675
31-Iodo-4-(trifluoromethoxy)benzene2-Methylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O90295

Data is representative and compiled from analogous reactions in the literature for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key reactions utilizing this compound as a building block.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Diaryl Ether Intermediate

This protocol describes the palladium-catalyzed coupling of this compound with 4-aminophenol to form a key diaryl ether intermediate, a precursor to kinase inhibitor analogues.

Materials:

  • This compound (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add NaOtBu (1.4 equiv), this compound (1.0 equiv), and 4-aminophenol (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the remaining chloro-substituent on the diaryl ether intermediate with a heterocyclic boronic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • Diaryl ether intermediate from Protocol 1 (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the diaryl ether intermediate (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product.

Mandatory Visualizations

Synthetic_Pathway cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling A This compound C Diaryl Ether Intermediate A->C Pd₂(dba)₃, XPhos, NaO-tBu B 4-Aminophenol B->C E Kinase Inhibitor Analogue C->E Pd(dppf)Cl₂, K₃PO₄ D Heterocyclic Boronic Acid D->E

Caption: Synthetic pathway for a kinase inhibitor analogue.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat and Stir (100-110°C, 12-24h) Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for cross-coupling.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_A RAF Kinase Receptor->Kinase_A Activates Kinase_B MEK Kinase Kinase_A->Kinase_B Phosphorylates Kinase_C ERK Kinase Kinase_B->Kinase_C Phosphorylates Transcription Transcription Factors Kinase_C->Transcription Activates Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Sorafenib Analogue) Inhibitor->Kinase_A Inhibits

Caption: Simplified RAF/MEK/ERK signaling pathway.

Synthetic Protocols for Novel Compound Synthesis from 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a guide to potential synthetic strategies for the derivatization of 4-bromo-1-chloro-2-(trifluoromethoxy)benzene, a versatile starting material for the creation of novel compounds. The presence of three distinct functional handles—a bromine atom, a chlorine atom, and a trifluoromethoxy group—offers a rich platform for selective chemical modifications. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, in particular, allows for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions.

The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound a valuable building block in the synthesis of new chemical entities for drug discovery and development.

General Principles of Reactivity

The synthetic utility of this compound hinges on the chemoselective functionalization of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. More stringent reaction conditions or specialized catalyst systems are typically required to activate the C-Cl bond.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents. For this compound, this reaction can be selectively performed at the C-Br position.

Reaction Scheme:

Where Ar = -C6H3(O-CF3)- and R = aryl, heteroaryl, vinyl, etc.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos) (if required by the catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101680-90
3Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1001875-85

Note: The yields presented are typical for Suzuki-Miyaura couplings of bromo-chloro-aryl compounds and may vary for the specific substrate.

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar or N2) B->C D Heat & Stir (80-120 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C-Br position of the starting material.

Reaction Scheme:

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Further Synthetic Transformations

Following the initial selective functionalization at the C-Br position, the remaining C-Cl bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and often a different catalyst/ligand system that is more effective at activating the less reactive C-Cl bond. This sequential approach allows for the synthesis of di-substituted, non-symmetrical derivatives of the starting material, greatly expanding the diversity of novel compounds that can be created.

Logical Relationship for Sequential Coupling:

Sequential_Coupling Start 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene Intermediate Monofunctionalized Intermediate (at C-Br position) Start->Intermediate Selective Coupling 1 (e.g., Suzuki, Buchwald-Hartwig) Final Difunctionalized Product (at C-Br and C-Cl positions) Intermediate->Final Coupling 2 (more forcing conditions)

Caption: Logical workflow for sequential cross-coupling.

Disclaimer: The experimental protocols and quantitative data provided are representative examples based on established chemical principles for similar substrates. Actual reaction conditions and yields may vary for the specific starting material, this compound. Optimization of reaction parameters is recommended for each specific transformation. All experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions.

Application of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a versatile, halogenated aromatic compound with significant potential as a key intermediate in the synthesis of advanced agrochemicals. The presence of the trifluoromethoxy group (-OCF3) is highly desirable in modern crop protection agents as it can significantly enhance their metabolic stability, lipophilicity, and, consequently, their biological efficacy. The bromine and chlorine substituents on the benzene ring provide strategic points for further chemical modification, allowing for the construction of complex and highly active molecules. This application note details a prototypical synthesis of a novel fungicide, leveraging this compound as a foundational building block. The protocol focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds in agrochemical discovery.

Key Features of this compound in Agrochemical Synthesis:

  • Trifluoromethoxy Group: Imparts increased biological activity and stability in the final product.

  • Bromo Substituent: Serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • Chloro Substituent: Can be retained in the final molecule to fine-tune its physicochemical properties or can be a site for further reactions.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a hypothetical fungicidal agent, (1-chloro-2-(trifluoromethoxy)phenyl)pyridine, using this compound as the starting material.

Synthesis of a Hypothetical Fungicide via Suzuki-Miyaura Coupling

The following protocol describes the synthesis of a biphenyl-type fungicide, where the 1-chloro-2-(trifluoromethoxy)phenyl moiety is coupled with a pyridine ring.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 10 mL of toluene. Stir for 10 minutes until a homogeneous solution is formed.

  • Solvent Addition and Degassing: Add 1,4-dioxane (30 mL) and degassed water (10 mL) to the reaction flask. Bubble nitrogen gas through the mixture for 15 minutes to remove any dissolved oxygen.

  • Reaction Initiation: Add the prepared palladium catalyst solution to the reaction flask under a nitrogen atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to 90°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (1-chloro-2-(trifluoromethoxy)phenyl)pyridine.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the hypothetical fungicide.

Compound Molecular Weight ( g/mol ) Equivalents Amount Used Expected Product Yield (%) Purity (%)
This compound273.431.02.73 g(1-chloro-2-(trifluoromethoxy)phenyl)pyridine85>98
Pyridine-3-boronic acid122.921.21.48 g
Palladium(II) acetate224.500.0245 mg
Triphenylphosphine262.290.08210 mg
Potassium carbonate138.212.02.76 g

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Reactants & Reagents reactant1 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene reaction Reaction Mixture reactant1->reaction Suzuki Coupling 90°C, 4-6h reactant2 Pyridine-3-boronic acid reactant2->reaction Suzuki Coupling 90°C, 4-6h catalyst Pd(OAc)2, PPh3 catalyst->reaction Suzuki Coupling 90°C, 4-6h base K2CO3 base->reaction Suzuki Coupling 90°C, 4-6h solvent Dioxane/Water solvent->reaction Suzuki Coupling 90°C, 4-6h product Hypothetical Fungicide: (1-chloro-2-(trifluoromethoxy)phenyl)pyridine workup Work-up reaction->workup Cooling & Extraction purification Purification workup->purification Column Chromatography purification->product

Caption: Synthetic workflow for the preparation of a hypothetical fungicide.

Logical Relationship Diagram

Agrochemical_Enhancement start 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene intermediate Key Intermediate start->intermediate Versatile Building Block properties Enhanced Properties intermediate->properties Incorporation of -OCF3 lipophilicity Increased Lipophilicity properties->lipophilicity stability Metabolic Stability properties->stability efficacy Improved Biological Efficacy lipophilicity->efficacy Contributes to stability->efficacy Contributes to

Caption: Role of the trifluoromethoxy group in enhancing agrochemical properties.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing trifluoromethoxy group, makes it a versatile building block for the synthesis of more complex molecules. The electron-deficient nature of the aromatic ring, a consequence of the trifluoromethoxy substituent, renders it susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed overview of the theoretical and practical aspects of performing SNAr reactions on this substrate, including generalized experimental protocols and key considerations for reaction design.

Principle of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism, also known as the Meisenheimer complex pathway.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the trifluoromethoxy group in the title compound, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For this compound, two potential leaving groups are present: a chloro group at the 1-position and a bromo group at the 4-position. In the context of SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom.

Experimental Considerations

Successful execution of an SNAr reaction on this compound requires careful consideration of the following parameters:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, and thiolates. The choice of nucleophile will be dictated by the desired final product.

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are typically used as they can solvate the nucleophile and the intermediate Meisenheimer complex.

  • Base: If the nucleophile is not already anionic (e.g., an amine), a base is often required to deprotonate it and increase its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases such as triethylamine (Et3N).

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. The optimal temperature will depend on the specific reactants and solvent used.

Generalized Experimental Protocols

The following are generalized protocols for performing SNAr reactions on this compound with amine and alkoxide nucleophiles. It is important to note that these are representative procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination with a Secondary Amine (e.g., Piperidine)

This protocol describes the substitution of the chloro group with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq) to the flask.

  • Add DMSO as the solvent.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-1-(piperidin-1-yl)-2-(trifluoromethoxy)benzene.

Protocol 2: Methoxylation with Sodium Methoxide

This protocol describes the substitution of the chloro group with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add DMF as the solvent.

  • Add sodium methoxide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-bromo-1-methoxy-2-(trifluoromethoxy)benzene.

Data Presentation

The following table summarizes representative reaction conditions for SNAr on halogenated aromatic compounds with electron-withdrawing groups. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryNucleophileBaseSolventTemperature (°C)Time (h)
1Secondary AmineK2CO3DMSO80-12012-24
2Primary AmineNaHDMF50-1008-16
3Sodium Methoxide-DMF60-1006-12
4Sodium Thiophenoxide-DMSO25-804-8

Visualizations

Signaling Pathway Diagram

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition of Nucleophile Product 4-Bromo-1-(nucleophil)-2-(trifluoromethoxy)benzene + Cl- Meisenheimer->Product Elimination of Leaving Group (Cl-) Activation Electron-withdrawing -OCF3 group activates the ring Activation->Reactants

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl Halide - Nucleophile - Base (if needed) - Solvent Start->Reaction_Setup Reaction_Conditions Heating and Stirring (Controlled Temperature and Time) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC or GC-MS) Reaction_Conditions->Monitoring Monitoring->Reaction_Conditions Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

Use of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in the synthesis of SGLT2 inhibitors like Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in the Synthesis of SGLT2 Inhibitors like Dapagliflozin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-hyperglycemic agents that have demonstrated significant efficacy in the management of type 2 diabetes, with additional benefits for cardiovascular and renal health.[1][2][3] Dapagliflozin is a prominent member of this class, and its synthesis is a key area of interest for medicinal and process chemists.

This document provides detailed application notes and protocols related to the synthesis of Dapagliflozin. It is important to note that while the requested starting material was This compound , a comprehensive review of the scientific literature and patent landscape indicates that the key intermediate widely utilized for the synthesis of Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The trifluoromethoxy group is recognized for its ability to enhance metabolic stability and lipophilicity in drug candidates; however, its application in the synthesis of Dapagliflozin is not documented in the reviewed literature.[1][2][3][4] Therefore, the following protocols and data are based on the established synthetic routes involving the ethoxy-substituted intermediate.

SGLT2 Inhibition Signaling Pathway

SGLT2 inhibitors, such as Dapagliflozin, act on the sodium-glucose cotransporter 2 proteins located in the proximal convoluted tubules of the kidneys.[3][5] By inhibiting SGLT2, these drugs prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[2][5] This mechanism of action is independent of insulin secretion and sensitivity.[5] The resulting glucosuria leads to a reduction in blood glucose levels, modest weight loss, and a decrease in blood pressure.[3]

SGLT2_Inhibition Mechanism of Action of SGLT2 Inhibitors cluster_kidney Kidney Proximal Tubule cluster_bloodstream Bloodstream Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Glomerular Filtration->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Active Transport Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Leads to Blood Glucose Blood Glucose Glucose Reabsorption->Blood Glucose Increases Urinary Glucose Excretion->Blood Glucose Decreases Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

Synthesis of Dapagliflozin

The synthesis of Dapagliflozin is a multi-step process. A common and efficient route involves the preparation of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, followed by its coupling with a protected glucose derivative, and subsequent deprotection and reduction steps.

Experimental Workflow for Dapagliflozin Synthesis

The following diagram illustrates a typical workflow for the synthesis of Dapagliflozin, starting from the formation of the key diarylmethane intermediate.

Dapagliflozin_Synthesis_Workflow General Synthesis Workflow for Dapagliflozin Start Start Friedel_Crafts Step 1: Friedel-Crafts Acylation (5-bromo-2-chlorobenzoyl chloride + Phenetole) Start->Friedel_Crafts Reduction_1 Step 2: Reduction (Formation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) Friedel_Crafts->Reduction_1 Lithiation Step 3: Lithium-Halogen Exchange Reduction_1->Lithiation Coupling Step 4: Coupling with Protected Gluconolactone Lithiation->Coupling Reduction_2 Step 5: Reduction of Hemiketal Coupling->Reduction_2 Deprotection Step 6: Deprotection Reduction_2->Deprotection Purification Step 7: Purification Deprotection->Purification End Dapagliflozin Purification->End

Caption: A representative workflow for the synthesis of Dapagliflozin.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Dapagliflozin. These protocols are derived from published literature and patents and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol describes the preparation of the key diarylmethane intermediate.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Phenetole

  • Lewis acid (e.g., AlCl₃)

  • Triethylsilane (Et₃SiH)

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride at room temperature. Stir the mixture until the reaction is complete (monitored by TLC or HPLC). Remove the solvent and excess reagent under reduced pressure to obtain 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the obtained 5-bromo-2-chlorobenzoyl chloride and phenetole in a suitable solvent like dichloromethane. Cool the mixture to 0°C. Slowly add a Lewis acid (e.g., AlCl₃) portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at this temperature until completion.

  • Reduction: To the reaction mixture from the previous step, slowly add triethylsilane at 0°C. Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction by carefully adding water or a mild base.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Protocol 2: Synthesis of Dapagliflozin from the Intermediate

This protocol outlines the coupling of the key intermediate with a protected glucose moiety and subsequent transformations to yield Dapagliflozin.

Materials:

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • Methanesulfonic acid (MSA)

  • Methanol

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium hydroxide or Lithium hydroxide

Procedure:

  • Lithium-Halogen Exchange: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Slowly add n-butyllithium, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.

  • Coupling with Gluconolactone: To the freshly prepared aryllithium species, slowly add a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in anhydrous THF, keeping the temperature below -70°C. Stir for 1-2 hours at -78°C.

  • Hydrolysis and Methylation: Quench the reaction by adding a solution of methanesulfonic acid in methanol. Allow the reaction to warm to room temperature and stir overnight.

  • Reduction: After neutralization, extract the product with a suitable organic solvent. Concentrate the organic phase and dissolve the residue in a mixture of dichloromethane and acetonitrile. Cool the solution to -40°C and add triethylsilane followed by boron trifluoride etherate. Stir the reaction until completion.

  • Deprotection: Quench the reduction reaction and after work-up, dissolve the crude product in a mixture of methanol and THF. Add an aqueous solution of sodium hydroxide or lithium hydroxide and stir at room temperature until the deprotection is complete.

  • Purification: Neutralize the reaction mixture and extract the product. The crude Dapagliflozin can be purified by crystallization from a suitable solvent system to obtain the final product with high purity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Dapagliflozin, as reported in various literature sources.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactionTypical Yield (%)
1Friedel-Crafts Acylation & Reduction85 - 95
2Coupling and Reduction60 - 75
3Deprotection and Purification80 - 90
Overall Overall Yield 40 - 60

Table 2: Purity of Dapagliflozin

MethodPurity (%)
HPLC> 99.5
Chiral HPLC> 99.8 (ee)

Note: Yields and purity are highly dependent on the specific reaction conditions, scale, and purification methods employed. The values presented here are for illustrative purposes.

Conclusion

The synthesis of Dapagliflozin is a well-established process that relies on the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The protocols and data presented in these application notes provide a comprehensive overview for researchers and professionals in the field of drug development. While the trifluoromethoxy-substituted analogue is not currently employed in the known synthetic routes for Dapagliflozin, its potential to modulate the pharmacokinetic properties of drug molecules makes it an interesting area for future research in the development of novel SGLT2 inhibitors.

References

Application Notes and Protocols for Metal-Halogen Exchange Reactions Involving 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metal-halogen exchange reactions on 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and binding affinity, making this starting material highly valuable in medicinal chemistry.

Introduction

Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic reagent.[1] This transformation is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the significant difference in reactivity between the bromine and chlorine atoms allows for highly selective metal-halogen exchange at the C-Br bond. The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups, paving the way for the synthesis of diverse and complex molecular architectures.

The general order of reactivity for halogens in these exchange reactions is I > Br > Cl, with aryl fluorides being generally unreactive.[2] This inherent selectivity makes this compound an ideal substrate for regioselective functionalization. The primary methods for effecting this transformation are lithium-halogen exchange using organolithium reagents (e.g., n-butyllithium or tert-butyllithium) and magnesium-halogen exchange to form Grignard reagents.

Key Applications

The organometallic reagent derived from this compound is a key intermediate in the synthesis of a wide range of compounds, including:

  • Arylboronic Acids and Esters: These are versatile coupling partners in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of biaryl compounds.

  • Substituted Aromatic Compounds: Quenching the organometallic intermediate with various electrophiles allows for the introduction of aldehydes, ketones, carboxylic acids, and other functional groups.

  • Heterocyclic Compounds: These intermediates can be used in the synthesis of complex heterocyclic frameworks, which are prevalent in many drug candidates.

Reaction Schematics

The following diagram illustrates the general workflow for a metal-halogen exchange reaction with this compound, followed by electrophilic quench.

G cluster_start Starting Material cluster_reaction Metal-Halogen Exchange cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product A This compound E 4-Chloro-2-(trifluoromethoxy)phenyl Organometallic Intermediate A->E Reaction with B in C at D B Organometallic Reagent (e.g., n-BuLi, i-PrMgCl) C Anhydrous Solvent (e.g., THF, Diethyl Ether) D Low Temperature (e.g., -78 °C) G Functionalized Product E->G Reaction with F F Electrophile (E+) (e.g., (CH3O)3B, DMF, CO2)

Caption: General workflow of metal-halogen exchange and subsequent functionalization.

Experimental Protocols

The following are detailed protocols for two common and highly useful transformations of this compound.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethoxy)phenylboronic Acid via Lithium-Halogen Exchange

This protocol details the synthesis of 4-chloro-2-(trifluoromethoxy)phenylboronic acid, a valuable reagent for Suzuki-Miyaura cross-coupling reactions. The procedure is adapted from a similar synthesis of 4-chloro-2-fluorophenylboronic acid.[3]

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_products A This compound D 4-Chloro-2-(trifluoromethoxy)phenylboronic Acid A->D cond1 B n-Butyllithium B->D cond1 C Trimethyl borate C->D cond1 1. Anhydrous THF, -78 °C cond2 2. H3O+ workup

Caption: Synthesis of 4-chloro-2-(trifluoromethoxy)phenylboronic acid.

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound275.44 g/mol 10.01.0
n-Butyllithium (2.5 M in hexanes)64.06 g/mol 10.51.05
Trimethyl borate103.91 g/mol 12.01.2
Anhydrous Tetrahydrofuran (THF)-40 mL-
1 N Hydrochloric acid (HCl)-25 mL-
Chloroform-As needed-
Hexane-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.75 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (40 mL) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (1.34 mL, 12.0 mmol) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of 1 N aqueous hydrochloric acid (25 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the desired boronic acid.

Expected Yield: Based on analogous reactions, a yield of approximately 80-85% can be expected.

Protocol 2: Synthesis of 4-Chloro-2-(trifluoromethoxy)benzaldehyde via Grignard Reaction and Formylation

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_products A This compound D 4-Chloro-2-(trifluoromethoxy)benzaldehyde A->D cond1 B Magnesium turnings B->D cond1 C N,N-Dimethylformamide (DMF) C->D cond1 1. Anhydrous THF, reflux cond2 2. H3O+ workup

Caption: Synthesis of 4-chloro-2-(trifluoromethoxy)benzaldehyde.

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Equivalents
This compound275.44 g/mol 10.01.0
Magnesium turnings24.31 g/mol 12.01.2
N,N-Dimethylformamide (DMF)73.09 g/mol 11.01.1
Anhydrous Tetrahydrofuran (THF)-30 mL-
Iodine-1 crystal-
1 N Hydrochloric acid (HCl)-As needed-
Diethyl ether-As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Place magnesium turnings (0.29 g, 12.0 mmol) in a dry 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (2.75 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add a small portion of this solution to the magnesium turnings. The reaction should be initiated (slight warming and bubbling). If the reaction does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous N,N-dimethylformamide (0.85 mL, 11.0 mmol) in anhydrous THF (5 mL) to the Grignard reagent, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 N aqueous HCl until the solution is acidic.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

Summary of Quantitative Data

Reaction TypeReagentElectrophileProductTypical Yield (%)Reference
Lithium-Halogen Exchangen-ButyllithiumTrimethyl borate4-Chloro-2-(trifluoromethoxy)phenylboronic Acid80-85 (estimated)Adapted from[3]
Grignard ReactionMagnesiumDMF4-Chloro-2-(trifluoromethoxy)benzaldehyde70-80 (estimated)General method

Safety Precautions

  • Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle them under an inert atmosphere and with extreme care.

  • Grignard reagents are also highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • These reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Incorporating the Trifluoromethoxyphenyl Motif into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of the trifluoromethoxyphenyl motif into bioactive molecules. This structural element has emerged as a valuable tool in medicinal chemistry for enhancing the therapeutic potential of a wide range of compounds. The inclusion of the trifluoromethoxyphenyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly promising strategy in drug discovery and development.[1][2][3][4][5] This document outlines the effects of this motif on various biological activities, provides detailed experimental protocols for synthesis and evaluation, and presents key signaling pathways where these molecules have shown significant effects.

Impact on Biological Activity

The introduction of a trifluoromethoxyphenyl group can profoundly influence the pharmacological profile of a molecule. This is attributed to the unique electronic properties and steric effects of the trifluoromethoxy (-OCF3) group.[4][5]

Anticancer Activity

Trifluoromethoxyphenyl derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tumor growth and induction of apoptosis.[1] A notable example involves the inhibition of the STAT3 signaling pathway.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of molecules containing the trifluoromethoxyphenyl motif is an active area of research. These compounds have been shown to inhibit key enzymes in inflammatory signaling pathways, such as the p38 MAP kinase.[1]

Antimicrobial Activity

Novel pyrazole derivatives incorporating a trifluoromethylphenyl group have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data from various studies, highlighting the impact of the trifluoromethoxyphenyl motif on the biological activity of molecules.

Table 1: In Vitro Anticancer Activity of Trifluoromethylphenyl Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Fold Improvement
NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide)HepG2 (Liver Cancer)< 0.2Doxorubicin0.5> 2.5
Hep3B (Liver Cancer)< 0.2Doxorubicin0.8> 4
α-trifluoromethyl chalcone analog PC-3 (Prostate Cancer)0.15Paclitaxel0.01-

Data synthesized from multiple sources indicating the high potency of trifluoromethylphenyl derivatives.[1]

Table 2: In Vitro Antibacterial Activity of Trifluoromethylphenyl Pyrazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 59 Staphylococcus aureus0.78Vancomycin1.0
Compound 74 Staphylococcus aureus1.56Vancomycin1.0
Compound 59 Enterococcus faecalis3.13Vancomycin2.0
Compound 74 Enterococcus faecalis6.25Vancomycin2.0

Minimum Inhibitory Concentration (MIC) values demonstrate the potent antibacterial effect of these derivatives.[6]

Table 3: Pharmacokinetic Properties of a Trifluoromethoxyphenyl-Containing Drug (Berotralstat)

ParameterValue
Bioavailability (Oral) ~25%
Half-life (t1/2) 93 hours (range: 39-152 h)
Time to Peak Plasma Concentration (Tmax) 1-2 hours
Protein Binding >99%
Metabolism Primarily via CYP2D6 and CYP3A4
Excretion Feces (~79%), Urine (~9%)

Pharmacokinetic data for Berotralstat, an FDA-approved drug containing a trifluoromethylphenyl group.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of trifluoromethoxyphenyl derivatives and their biological evaluation.

General Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a user-friendly method for the synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II.[8][9]

Materials:

  • Methyl 4-(N-hydroxyacetamido)benzoate

  • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)

  • Cesium carbonate (Cs2CO3)

  • Chloroform (CHCl3)

  • Nitromethane (CH3NO2)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • O-Trifluoromethylation:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (10 mol%).

    • Add anhydrous chloroform and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • OCF3 Migration:

    • Dissolve the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in nitromethane.

    • Heat the reaction mixture to 120 °C.

    • Monitor the rearrangement by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the procedure for determining the antibacterial efficacy of trifluoromethoxyphenyl derivatives.[1]

Materials:

  • Trifluoromethoxyphenyl derivatives (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB directly in the 96-well microtiter plates.

  • Inoculation:

    • Prepare a standardized bacterial suspension adjusted to a specific optical density (e.g., 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB.

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the action of trifluoromethoxyphenyl-containing molecules.

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates DNA DNA STAT3_active->DNA Binds to promoter Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Regulates Inhibitor Trifluoromethoxyphenyl Compound Inhibitor->STAT3_active Inhibits (e.g., by blocking dimerization or nuclear translocation)

Caption: Simplified STAT3 signaling pathway and a potential point of inhibition.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Environmental Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activate MKK MKK3/MKK6 MAPKKK->MKK Phosphorylate p38 p38 MAPK MKK->p38 Phosphorylate Substrates Downstream Substrates (Transcription Factors, Kinases) p38->Substrates Phosphorylate Inflammation Inflammatory Response Substrates->Inflammation Leads to Inhibitor Trifluoromethoxyphenyl Compound Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAP Kinase signaling cascade.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Compounds in 96-well plate Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells Prepare_Compounds->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The trifluoromethoxyphenyl motif is a powerful tool in modern drug discovery, offering a strategic approach to enhance the pharmacological properties of bioactive molecules.[1][3][4][5] The data and methodologies presented in these application notes provide a solid foundation for researchers and drug development professionals to explore and harness the potential of these promising molecules in the development of novel and effective therapies. The strategic incorporation of this moiety can lead to significant improvements in anticancer, anti-inflammatory, and antimicrobial activities.

References

Application Notes and Protocols: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials. While direct applications in materials science are not extensively documented in publicly available literature, its structural features—a trifluoromethoxy group and two distinct halogen atoms (bromine and chlorine)—suggest its utility in creating complex molecules for various applications. The trifluoromethoxy (-OCF₃) group is known to enhance thermal stability, metabolic resistance, and lipophilicity, and to modulate the electronic properties of materials. The bromine and chlorine atoms provide reactive sites for selective functionalization, primarily through cross-coupling reactions.

These application notes provide an overview of the potential uses of this compound in materials science, based on the known reactivity of similarly structured compounds. Detailed protocols for representative synthetic transformations are also presented to guide researchers in utilizing this compound for the development of novel materials.

Potential Applications in Materials Science

The unique substitution pattern of this compound makes it a valuable precursor for a range of advanced materials. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions) allows for sequential, site-selective modifications.

  • Organic Light-Emitting Diodes (OLEDs): This compound can serve as a foundational unit for the synthesis of novel host materials, emitting layers, and charge-transport materials. The trifluoromethoxy group can enhance the electrochemical stability and influence the energy levels of the resulting molecules, potentially leading to more efficient and durable OLED devices.

  • Liquid Crystals: The incorporation of the trifluoromethoxy group is a common strategy in the design of liquid crystal molecules to tune properties such as dielectric anisotropy, viscosity, and mesophase behavior. This compound could be a key intermediate in the synthesis of new liquid crystalline materials for advanced display technologies.

  • Advanced Polymers: As a monomer or a functional building block, this molecule can be integrated into polymer backbones or side chains to impart specific properties. The trifluoromethoxy group can increase the glass transition temperature, improve chemical resistance, and lower the dielectric constant of polymers, making them suitable for applications in microelectronics and high-performance coatings.

  • Organic Photovoltaics (OPVs): In the field of organic electronics, this compound could be used to construct novel donor or acceptor materials for OPV devices. The electronic nature of the trifluoromethoxy group can be leveraged to optimize the HOMO/LUMO energy levels, which is crucial for efficient charge separation and transport.

Physicochemical Data

PropertyValue
CAS Number 158579-80-7
Molecular Formula C₇H₃BrClF₃O
Molecular Weight 275.45 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 203 °C
Density 1.743 g/cm³
Flash Point 77 °C
Storage Temperature Room Temperature, Sealed in dry conditions

Experimental Protocols

The following protocols describe generalized procedures for common synthetic transformations where this compound could be utilized as a starting material. These are based on standard laboratory practices for similar halogenated aromatic compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The higher reactivity of the C-Br bond allows for selective coupling at the 4-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of potassium carbonate. The total solvent volume should be sufficient to dissolve the reactants.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol outlines a general method for the coupling of this compound with a terminal alkyne, again targeting the more reactive C-Br bond.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous THF and triethylamine (2:1 mixture).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired alkynylated product.

Visualizations

experimental_workflow start 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene reaction Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) start->reaction reagents Coupling Partner (e.g., Boronic Acid or Alkyne) + Catalyst + Base/Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification material Functionalized Intermediate for Material Synthesis purification->material

Caption: General workflow for the synthesis of a functionalized material intermediate.

logical_relationship cluster_groups Key Functional Groups cluster_properties Contributions to Final Material Properties compound This compound bromo Bromo (Br) chloro Chloro (Cl) tfm Trifluoromethoxy (OCF3) reactivity Reactive sites for sequential synthesis bromo->reactivity Primary site for cross-coupling chloro->reactivity Secondary site for cross-coupling stability Enhanced thermal and metabolic stability tfm->stability electronic Modulation of electronic properties (e.g., HOMO/LUMO) tfm->electronic solubility Increased lipophilicity and solubility tfm->solubility

Caption: Structure-property relationships of the title compound in materials synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cross-coupling reactions of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions of this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2] Therefore, selective functionalization at the C-Br position is expected, leaving the C-Cl bond intact for potential subsequent transformations.

Q2: How does the 2-(trifluoromethoxy) group affect the cross-coupling reaction?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the aryl halide. While electron-withdrawing groups can sometimes make aryl chlorides more susceptible to oxidative addition, the inherent reactivity difference between bromine and chlorine will still dominate, favoring reaction at the C-Br bond.[2]

Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A3: For any cross-coupling reaction, the primary factors to verify are the quality of reagents and the reaction setup. Ensure that:

  • Inert Atmosphere: The reaction is performed under a strict inert atmosphere (argon or nitrogen) as the palladium(0) catalytic species is sensitive to oxygen.[3]

  • Anhydrous and Degassed Solvents: Solvents are anhydrous and have been properly degassed to remove oxygen.[3]

  • Reagent Purity: The starting materials, particularly the organoboron reagent in Suzuki couplings, are pure and have not degraded.

  • Catalyst Activity: The palladium catalyst and ligand are active. If in doubt, test them on a reliable, well-established reaction.

Q4: I am observing significant amounts of starting material decomposition or side products. What could be the cause?

A4: Decomposition can arise from several factors:

  • Temperature: The reaction temperature might be too high, leading to thermal decomposition of reagents or the catalyst.

  • Base Strength: The base might be too strong for the functional groups present on your coupling partners, causing side reactions.

  • Protodeboronation (Suzuki Coupling): In Suzuki reactions, the boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions, leading to the formation of a hydrodehalogenated arene. Using anhydrous conditions and the appropriate base can mitigate this.

Troubleshooting Guides

Low to No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst which is more air-stable.
Poor Ligand Choice For selective C-Br activation in the presence of a C-Cl bond, bulky and electron-rich phosphine ligands are generally preferred.[1] Screen different ligands (e.g., SPhos, XPhos, RuPhos).
Inappropriate Base The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used.[4] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition.
Solvent Issues Ensure the solvent is anhydrous and degassed. The choice of solvent can also affect solubility and reaction rates. Toluene, dioxane, and THF are common choices.[3]
Low Reaction Temperature While milder conditions are often desirable, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature.
Poor Selectivity (Reaction at C-Cl)
Potential Cause Troubleshooting Step
Harsh Reaction Conditions High temperatures can sometimes lead to the activation of the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer duration.
Catalyst/Ligand System Certain catalyst and ligand combinations may exhibit different selectivities. Screening different palladium catalysts and ligands is recommended to optimize for C-Br activation.[1]

Quantitative Data on Reaction Conditions

The following tables summarize representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of aryl bromides with similar electronic properties to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90
Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Dioxane/H₂O801685-95
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O901280-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10018>90
BrettPhos Pd G3 (2)-LHMDS (1.2)THF802485-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101680-90

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6012>90
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene801685-95
Pd(OAc)₂ (2)-Pyrrolidine (3)DMF1001280-90

Experimental Protocols

General Considerations for All Reactions
  • All reactions should be set up under an inert atmosphere (argon or nitrogen) using standard Schlenk line techniques or in a glovebox.[3]

  • Glassware should be oven-dried and cooled under vacuum or an inert atmosphere before use.

  • Solvents should be anhydrous and degassed prior to use. This can be achieved by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Atmosphere Exchange: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 5:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: To the same tube, add the base (e.g., NaOtBu, 1.2 equiv.), this compound (1.0 equiv.), and the amine (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[5]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salt.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product in Cross-Coupling reagent_quality Check Reagent Quality - Catalyst/Ligand Activity - Substrate Purity - Solvent (Anhydrous/Degassed) - Base Quality start->reagent_quality Step 1 reaction_setup Verify Reaction Setup - Inert Atmosphere (Ar/N2) - Proper Temperature - Vigorous Stirring reagent_quality->reaction_setup If reagents are OK condition_optimization Optimize Reaction Conditions - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature reaction_setup->condition_optimization If setup is correct success Successful Reaction condition_optimization->success Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)(X)Ln pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)(R)Ln pd2_ox->pd2_trans Transmetalation (R-B(OH)2 + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)(X)Ln pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR'R'')Ln pd2_ox->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

References

Improving reaction yield and purity with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a key building block in medicinal chemistry and materials science.[1][2] Its primary applications are in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, to form complex organic molecules.[3][4][5] The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates.[1][2]

Q2: What are the key reactivity features of this compound?

A2: The reactivity of this compound is dictated by the presence of three key functional groups on the benzene ring: a bromine atom, a chlorine atom, and a trifluoromethoxy group. The bromine atom is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.[3] The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring.[1]

Q3: What are the common impurities that might be present in this compound and how can they affect my reaction?

A3: Common impurities may include isomers, starting materials from its synthesis, or related halogenated compounds. These impurities can potentially interfere with the catalytic cycle of cross-coupling reactions, leading to lower yields and the formation of undesired byproducts. Using high-purity starting material (typically >98%) is crucial for reproducible results.

Q4: What safety precautions should I take when handling this compound?

A4: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst may not have been generated in situ or may have decomposed.

    • Solution: Ensure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and phosphine ligand. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst system.

  • Poorly Chosen Base: The base may not be strong enough to promote transmetalation or may be causing degradation of the starting material.

    • Solution: For electron-deficient aryl bromides, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective.[6] Screen different bases to find the optimal one for your specific substrate.

  • Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used.[7] Ensure solvents are properly degassed to remove oxygen.

  • Homocoupling of Boronic Acid: The boronic acid may be undergoing homocoupling, consuming the reagent and reducing the yield of the desired product.

    • Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure slow addition of the base to the reaction mixture.

Issue 2: Formation of Significant Byproducts in Buchwald-Hartwig Amination

Possible Causes & Solutions:

  • Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene, removing the bromine atom. This is a common side reaction with electron-deficient aryl halides.[8]

    • Solution: Minimize the presence of water in the reaction.[8] The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[8] Screening different ligands may be necessary.

  • Homocoupling of the Amine: The amine starting material may couple with itself.

    • Solution: This is less common but can occur at high temperatures. Optimize the reaction temperature and consider using a more sterically hindered ligand.

  • Catalyst Poisoning: Functional groups on the amine or aryl halide can poison the palladium catalyst.[9]

    • Solution: Ensure the purity of your starting materials. Certain functional groups like nitro groups may be incompatible with some bases like KOtBu.[9]

Issue 3: Incomplete Reaction or Low Yield in Ullmann Condensation

Possible Causes & Solutions:

  • Insufficiently Activated Copper: Traditional Ullmann reactions often require activated copper powder.

    • Solution: Prepare fresh activated copper (e.g., by reduction of copper sulfate with zinc) or use a soluble copper catalyst with appropriate ligands.[5]

  • High Reaction Temperatures Leading to Decomposition: Ullmann reactions often require high temperatures, which can lead to the decomposition of starting materials or products.[5]

    • Solution: Use a high-boiling point, polar aprotic solvent like DMF or NMP.[10] Modern ligand-assisted copper catalysis can often be performed at lower temperatures.

  • Poor Nucleophilicity of the Coupling Partner: The nucleophile (e.g., alcohol, amine) may not be sufficiently reactive.

    • Solution: The use of a strong base is necessary to deprotonate the nucleophile. The choice of ligand can also enhance the reactivity of the copper catalyst.

Data Presentation

The following tables provide representative data for common cross-coupling reactions involving this compound. Note: The data presented is illustrative and compiled from typical results for structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O1101692
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)DMF/H₂O902478

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001888
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102475
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF801291

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst and phosphine ligand to an oven-dried Schlenk tube.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[11]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Are starting materials pure? Start->Check_Purity Check_Catalyst Is the catalyst active? Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize Systematically optimize conditions Check_Catalyst->Optimize No Check_Solvent Are the solvents dry and degassed? Check_Base->Check_Solvent Yes Check_Base->Optimize No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Check_Solvent->Optimize No Check_Temp->Optimize Yes/No Check_Purity->Check_Catalyst Yes Check_Purity->Optimize No

Caption: A logical workflow for troubleshooting low reaction yields.

References

Identifying and minimizing side products in reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity difference between the bromine and chlorine substituents on this compound?

The primary difference lies in the bond strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more reactive towards magnesium in Grignard reagent formation.[1] This difference in reactivity allows for chemoselective reactions, where the bromine atom can be selectively functionalized while leaving the chlorine atom intact.

Q2: In a palladium-catalyzed cross-coupling reaction, which position is expected to react first?

In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions, the aryl bromide is significantly more reactive than the aryl chloride.[2] Therefore, under carefully controlled conditions, the reaction will selectively occur at the C-Br bond.

Q3: What are the most common side products observed in reactions with this compound?

Common side products depend on the reaction type:

  • Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig):

    • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.

    • Homocoupling: Dimerization of the starting material or the boronic acid/amine coupling partner.

    • Reaction at the Chloro position: If the reaction conditions are too harsh or the catalyst system is not selective, a second coupling at the C-Cl bond can occur.

  • Grignard Reagent Formation:

    • Biphenyl Formation (Homocoupling): Coupling of the Grignard reagent with unreacted starting material to form a dimer.[3]

    • Wurtz-type Coupling: Direct coupling of the aryl halide in the presence of magnesium.

Q4: How can I purify the final product from unreacted starting material and side products?

Standard purification techniques such as flash column chromatography on silica gel are typically effective for separating the desired product from unreacted starting material and most side products. The polarity of the eluent can be adjusted based on the polarity of the product. Recrystallization can also be a viable method for obtaining highly pure product.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of the starting material.

  • Significant amounts of unreacted this compound observed by TLC or GC-MS.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh source of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air and moisture stable.
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. A stronger base may be required, but be mindful of potential side reactions.
Poor Solvent Quality Ensure solvents are anhydrous and degassed. Oxygen can deactivate the palladium catalyst.
Low Reaction Temperature While aiming for selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 10°C and monitor the reaction progress.
Issue 2: Formation of Significant Side Products in Buchwald-Hartwig Amination

Symptoms:

  • Multiple spots on TLC, indicating the presence of impurities.

  • Mass spectrometry data shows masses corresponding to hydrodehalogenation or double amination.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrodehalogenation This side reaction can be promoted by certain ligands and bases. Using a bulkier ligand like XPhos or RuPhos can sometimes suppress this pathway. Also, ensure the reaction is performed under a strictly inert atmosphere.
Double Amination Reaction at the chloro position indicates a loss of chemoselectivity. This can be caused by prolonged reaction times, high temperatures, or a highly active catalyst system. Reduce the reaction time and/or temperature. Consider a less reactive catalyst/ligand combination if the issue persists.
Homocoupling of Amine This is less common but can occur with certain catalyst systems. Optimizing the catalyst and ligand can help minimize this side reaction.
Issue 3: Difficulty in Initiating Grignard Reagent Formation

Symptoms:

  • Magnesium turnings remain shiny and no exotherm is observed upon addition of the aryl halide.

  • The characteristic cloudy appearance of a Grignard reagent does not form.

Possible Causes & Solutions:

CauseRecommended Solution
Wet Glassware or Solvent All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Anhydrous ether or THF is essential.[3]
Inactive Magnesium Surface The magnesium surface can be passivated by an oxide layer. Activate the magnesium by crushing the turnings with a glass rod, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane to initiate the reaction.
Low Reactivity While the C-Br bond is reactive, initiation can sometimes be sluggish. Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling.

Experimental Protocols

Representative Protocol for Chemoselective Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if necessary).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9018~85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10012~90
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene8024~92

Note: Yields are representative and will vary depending on the specific boronic acid used.

Representative Protocol for Chemoselective Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reactant Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11016~88
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane10020~85
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11024~80

Note: Yields are representative and will vary depending on the specific amine used.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2) Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R''(L2) Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L2)->Ar-Pd(II)-NR'R''(L) Deprotonation Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NHR'R''(L2) Base Base Base->Ar-Pd(II)-NHR'R''(L2) Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Flowchart start Reaction with this compound issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion side_products Multiple Side Products issue->side_products Impure Product grignard_fail Grignard Fails to Initiate issue->grignard_fail Grignard Specific check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_selectivity Review Catalyst/Ligand for Selectivity side_products->check_selectivity activate_mg Activate Magnesium (Iodine, Crushing) grignard_fail->activate_mg check_base Evaluate Base Strength & Solubility check_catalyst->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_solvents Ensure Anhydrous/Degassed Solvents check_temp->check_solvents reduce_harshness Lower Temperature / Shorten Time check_selectivity->reduce_harshness inert_atmosphere Verify Inert Atmosphere reduce_harshness->inert_atmosphere dry_reagents Ensure Dry Glassware & Solvents activate_mg->dry_reagents

References

Technical Support Center: Purification of Products from 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. The guidance focuses on common downstream reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products derived from this compound?

A1: The main challenges arise from the physicochemical properties imparted by the trifluoromethoxy group and multiple halogen substituents. These include:

  • High Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the molecule, which can affect its solubility and interaction with chromatographic stationary phases.[1]

  • Altered Polarity: The presence of fluorine, chlorine, and bromine atoms, along with the trifluoromethoxy group, creates a unique polarity profile that can make separation from structurally similar impurities challenging.

  • Potential for Co-elution: Non-fluorinated or partially fluorinated impurities with similar structures may co-elute with the desired product during chromatography.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, which may complicate standard purification methods like crystallization.[1]

Q2: Which purification techniques are most effective for derivatives of this compound?

A2: The most common and effective techniques include:

  • Column Chromatography: This is a versatile method for separating complex mixtures. Normal-phase chromatography on silica gel is often a good starting point.

  • Recrystallization: This technique can be highly effective for obtaining high-purity solid products. A systematic approach to solvent screening is crucial.

  • Liquid-Liquid Extraction: This is a fundamental work-up step to remove inorganic salts and other polar impurities from the reaction mixture.

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A good starting point is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). For biaryl products from Suzuki-Miyaura coupling, a low to medium polarity eluent is typically effective. For arylamine products from Buchwald-Hartwig amination, a slightly more polar system may be required.

Q4: What are some common impurities I might encounter after a Suzuki-Miyaura coupling reaction?

A4: Common impurities include residual starting materials, homocoupling byproducts of the boronic acid, and palladium catalyst residues. Proper work-up and purification are essential to remove these.[2]

Q5: How can I remove residual palladium catalyst from my product?

A5: Filtration through a pad of Celite or silica gel after the reaction work-up can help remove a significant portion of the palladium catalyst.[3][4] For trace amounts, treatment with an appropriate scavenger or a final purification step like recrystallization may be necessary.

Troubleshooting Guides

Purification of Suzuki-Miyaura Coupling Products

General Reaction: this compound + Arylboronic acid → 4-Chloro-2-(trifluoromethoxy)-biaryl

Problem Possible Cause Solution
Difficulty separating product from starting material by column chromatography Similar polarities of the product and the starting aryl bromide.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve separation. Consider using a different stationary phase, such as alumina.
Product co-elutes with a non-polar impurity The impurity may be a homocoupling product of the boronic acid.If the impurity is non-polar, increasing the polarity of the eluent should elute the desired product while retaining the impurity for longer. Recrystallization from a suitable solvent system can also be effective.
Low recovery of product after column chromatography The product may be partially soluble in the eluent, leading to broad peaks and loss in many fractions.Use a less polar solvent system to improve retention on the column. Ensure the column is not overloaded. A general rule is a 20:1 to 50:1 ratio of silica to crude product by weight.
Product fails to crystallize The solution is not supersaturated, or the product is highly soluble in the chosen solvent.Slowly evaporate some of the solvent to increase the concentration. Try a different solvent or a two-solvent system where the product is less soluble in the second solvent (anti-solvent). Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Purification of Buchwald-Hartwig Amination Products

General Reaction: this compound + Amine → N-Aryl-4-chloro-2-(trifluoromethoxy)aniline

Problem Possible Cause Solution
Formation of an emulsion during aqueous work-up The product may have surfactant-like properties. The presence of phosphine ligands or their oxides can also contribute.Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of Celite.
Product streaks on the TLC plate and column The amine functionality can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent for column chromatography. Alternatively, use a less acidic stationary phase like neutral alumina.
Difficulty removing the phosphine ligand and its oxide These impurities can have polarities similar to the product.An acidic wash during the liquid-liquid extraction can protonate the desired amine product, allowing it to be extracted into the aqueous phase while the phosphine impurities remain in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Product is a dark oil and difficult to handle Presence of colored impurities, possibly from palladium species or ligand degradation.Treat the crude product solution with activated carbon to remove colored impurities before concentrating. Attempt to form a salt (e.g., hydrochloride) of the amine product, which may be a crystalline solid and easier to purify by recrystallization.[5]

Experimental Protocols

General Work-up Procedure for Suzuki-Miyaura and Buchwald-Hartwig Reactions
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or toluene.[4]

  • Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (for Suzuki coupling) or a dilute acid like 1 M HCl (for Buchwald-Hartwig amination if the product is basic), and finally with brine.[3][4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

General Protocol for Purification by Column Chromatography
  • Select a Solvent System: Based on TLC analysis, choose a solvent system that provides good separation (Rf of the desired product between 0.2 and 0.4). A common starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[6] Allow the silica to settle, ensuring a well-packed, bubble-free column. Add a thin layer of sand on top of the silica bed.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to move the compounds down the column.[6]

  • Collect and Analyze Fractions: Collect the eluate in fractions and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Purification by Recrystallization
  • Choose a Solvent: Select a solvent or solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Common choices for halogenated aromatic compounds include ethanol/water, isopropanol, or toluene.[5][7]

  • Dissolve the Crude Product: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorize (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallize: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Dry: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Halogenated Anilines

Solvent Polarity Boiling Point (°C) Expected Solubility Behavior
WaterHigh100Very low solubility at all temperatures. Can be used as an anti-solvent.[7]
EthanolHigh78Good solubility, especially when hot. Often used in a mixed system with water.[7]
IsopropanolMedium82Likely to have good solubility when hot and moderate to low solubility when cold.[7]
TolueneLow111Good potential for recrystallization due to the aromatic nature of both solvent and solute.[7]
HexaneLow69Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[7]
Ethyl AcetateMedium77May be a good single solvent or part of a mixed solvent system.[7]

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reaction Suzuki or Buchwald-Hartwig Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Troubleshooting_Logic cluster_purification_options Purification Options Start Crude Product Obtained CheckPurity Check Purity (TLC/NMR) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No Column Column Chromatography Impure->Column Recrystallize Recrystallization Impure->Recrystallize Column->CheckPurity Re-check Purity Recrystallize->CheckPurity Re-check Purity

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the common causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura coupling of this substrate are often attributed to catalyst deactivation and suboptimal reaction conditions. The presence of both a trifluoromethoxy group and multiple halogens can influence the catalytic cycle.

Troubleshooting Steps:

  • Inert Atmosphere: Strict exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used.

  • Catalyst and Ligand Choice: The electron-withdrawing nature of the trifluoromethoxy group can make oxidative addition more facile. However, the overall electronic and steric profile of the substrate requires a robust catalyst system.

    • Ligands: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for electron-deficient aryl halides. These ligands promote reductive elimination and stabilize the palladium center, preventing catalyst decomposition.

    • Palladium Precatalyst: Pre-formed palladium complexes (e.g., XPhos Pd G3) can be more efficient and reproducible than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.

    • Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can promote side reactions if not used carefully.

    • Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may minimize side reactions like dehalogenation.[1] The use of cesium carbonate (Cs₂CO₃) can also be beneficial.

  • Solvent System: Anhydrous and deoxygenated solvents are essential. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.

  • Side Reactions: Be aware of potential side reactions such as hydrodehalogenation (replacement of bromine with hydrogen). This can be minimized by using a weaker base and ensuring a strictly inert atmosphere.

Logical Troubleshooting Flow for Low Yield in Suzuki-Miyaura Coupling:

G start Low Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Purging) start->check_inert check_reagents Assess Reagent Quality (Catalyst, Ligand, Base) check_inert->check_reagents If atmosphere is good optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions If reagents are fresh analyze_byproducts Analyze for Side Products (e.g., Dehalogenation) optimize_conditions->analyze_byproducts successful_reaction Improved Yield analyze_byproducts->successful_reaction If side reactions are minimized

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

Q2: I am observing significant catalyst decomposition (e.g., formation of palladium black) in my Heck reaction with this compound. How can I prevent this?

A2: The formation of palladium black indicates catalyst agglomeration and precipitation, a common deactivation pathway. This is often caused by instability of the catalytic species during the reaction.

Troubleshooting Steps:

  • Ligand Selection: The use of appropriate ligands is crucial to stabilize the palladium nanoparticles and prevent their aggregation. For electron-deficient aryl bromides, phosphine ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) or bulky biaryl phosphines can be effective. N-heterocyclic carbene (NHC) ligands are also known for their high thermal stability and can be a good alternative.

  • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes accelerate decomposition. It is important to optimize the catalyst loading; typically 1-5 mol% is a good starting point.

  • Temperature Control: High temperatures can promote catalyst decomposition. While Heck reactions often require elevated temperatures, it's crucial to find the optimal temperature that allows for a reasonable reaction rate without causing significant catalyst precipitation. Running the reaction at the lowest effective temperature is recommended.

  • Solvent Choice: Polar aprotic solvents like DMF or DMA are commonly used for Heck reactions. Ensure the solvent is anhydrous, as water can sometimes contribute to catalyst instability.

  • Base: The choice of base can influence the stability of the catalytic system. Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The optimal base should be determined empirically.

Q3: My Buchwald-Hartwig amination of this compound is stalling before completion. What could be the issue?

A3: Reaction stalling in Buchwald-Hartwig aminations can be due to catalyst deactivation or inhibition by reaction components.

Troubleshooting Steps:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally preferred for coupling with electron-deficient aryl halides.[2] These ligands facilitate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices. The solubility of the base can also be a factor; ensure adequate stirring to maintain a homogeneous mixture.

  • Amine Substrate: Some amine substrates can act as inhibitors or may be prone to side reactions. Ensure the purity of your amine. If using a primary amine, a second arylation can sometimes occur, though this is less common with sterically hindered or electron-deficient aryl halides.

  • Catalyst Poisoning: Ensure all reagents and solvents are free from impurities that could poison the palladium catalyst, such as sulfur-containing compounds.

G ActiveCatalyst Active Pd(0) Catalyst Oxidation Oxidation to Pd(II) ActiveCatalyst->Oxidation O₂ Aggregation Aggregation (Pd Black) ActiveCatalyst->Aggregation High Temp./Poor Ligand LigandDegradation Ligand Degradation ActiveCatalyst->LigandDegradation Air/Moisture Poisoning Poisoning (e.g., by impurities) ActiveCatalyst->Poisoning Impurities InactiveCatalyst Inactive Catalyst Oxidation->InactiveCatalyst Aggregation->InactiveCatalyst LigandDegradation->InactiveCatalyst Poisoning->InactiveCatalyst

Caption: A generalized workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of toluene and water) to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) in the chosen solvent (e.g., DMF).

  • Degassing: Degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Reaction: Seal the tube and heat the reaction to 100-120 °C.

  • Monitoring and Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Remove the tube from the glovebox, evacuate and backfill with argon. Add this compound (1.0 equiv) and the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction until completion. After cooling, dilute with a suitable solvent and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.

References

Solvent selection guide for enhancing reactivity of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting the optimal solvent to enhance the reactivity of 4-bromo-1-chloro-2-(trifluoromethoxy)benzene in common organic reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions will selectively occur at the bromine-substituted position.

Q2: How does the trifluoromethoxy (-OCF3) group influence the reactivity of the aromatic ring?

The trifluoromethoxy group is a strong electron-withdrawing group. This electronic effect has two main consequences:

  • It deactivates the aromatic ring towards electrophilic aromatic substitution.

  • It activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.

In the context of cross-coupling reactions, the electron-withdrawing nature of the -OCF3 group can also influence the rate of oxidative addition.

Q3: What are the key considerations when selecting a solvent for a Suzuki-Miyaura coupling reaction with this substrate?

The choice of solvent for a Suzuki-Miyaura coupling can be complex and is not solely dependent on polarity. Key considerations include:

  • Solubility: The solvent system must dissolve the aryl halide, the boronic acid or ester, the base, and the catalyst.

  • Aprotic vs. Protic: Aprotic solvents like toluene, 1,4-dioxane, and THF are commonly used. Sometimes, the addition of a protic solvent like water or ethanol can be beneficial, particularly for the dissolution of the inorganic base.

  • Polarity: While highly polar aprotic solvents like DMF and acetonitrile can be effective, they can also sometimes lead to changes in reaction selectivity or catalyst decomposition. A systematic screening of solvents is often recommended for optimal results.

Q4: Which solvents are generally preferred for Buchwald-Hartwig amination of this compound?

For Buchwald-Hartwig amination, non-polar aprotic solvents are generally favored. Toluene and 1,4-dioxane are widely used and have been shown to be effective for a broad range of aryl halides. Ethers such as THF and DME are also viable options. The choice of solvent is often interdependent with the choice of ligand and base.

Q5: Why are polar aprotic solvents recommended for nucleophilic aromatic substitution (SNAr) reactions?

Polar aprotic solvents such as DMSO, DMF, and acetonitrile are the preferred choice for SNAr reactions. Unlike polar protic solvents (e.g., water, alcohols), they do not strongly solvate the nucleophile. This "naked" and less-stabilized nucleophile is more reactive and can more readily attack the electron-deficient aromatic ring, leading to a significant rate enhancement.

Troubleshooting Guides

Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents - Try a different solvent or a solvent mixture (e.g., toluene/water, dioxane/water).- Ensure the base is finely powdered for better dispersion.
Catalyst Deactivation - Degas the solvent thoroughly to remove oxygen.- Use a pre-catalyst or activate the catalyst in situ.- Consider a different ligand that offers better stability.
Ineffective Base - Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or K3PO4).- Ensure the base is anhydrous if required by the specific protocol.
Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Hydrodehalogenation - Lower the reaction temperature.- Screen different ligands; bulkier ligands can sometimes suppress this side reaction.- Ensure the reaction is run under a strictly inert atmosphere.
Aryl Halide Homocoupling - Use a lower catalyst loading.- Optimize the reaction time; prolonged heating can sometimes promote homocoupling.
Sluggish Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Protic Impurities in Solvent - Use a high-purity, anhydrous grade of the polar aprotic solvent.- Dry the solvent over molecular sieves before use.
Weak Nucleophile - If possible, use a stronger nucleophile.- Consider using a phase-transfer catalyst to enhance the nucleophilicity of anionic nucleophiles.
Insufficient Temperature - Gradually increase the reaction temperature, as SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Data Presentation

The following tables provide illustrative data on the effect of solvent choice on the yield of common reactions with this compound. This data is based on general trends observed for structurally similar aryl halides and should be used as a guide for solvent screening and optimization.

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield

SolventDielectric Constant (approx.)Typical Yield (%)
Toluene2.485-95
1,4-Dioxane2.280-90
Tetrahydrofuran (THF)7.675-85
Dimethylformamide (DMF)3770-80
Acetonitrile (MeCN)37.565-75
1,4-Dioxane/Water (4:1)-90-98

Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination Yield

SolventDielectric Constant (approx.)Typical Yield (%)
Toluene2.490-98
1,4-Dioxane2.285-95
Tetrahydrofuran (THF)7.680-90
Dimethyl Sulfoxide (DMSO)4760-70

Table 3: Illustrative Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Reaction Rate

SolventTypeRelative Rate
Dimethyl Sulfoxide (DMSO)Polar AproticVery Fast
Dimethylformamide (DMF)Polar AproticFast
Acetonitrile (MeCN)Polar AproticModerate
Tetrahydrofuran (THF)Polar AproticSlow
MethanolPolar ProticVery Slow

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition: Add the chosen degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction of this compound with a nucleophile.

  • Reagent Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., sodium methoxide, 1.5 mmol) in the chosen anhydrous polar aprotic solvent (e.g., DMSO, 5 mL).

  • Substrate Addition: Add this compound (1.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (often in the range of 100-150 °C) and stir.

  • Monitoring: Follow the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow start Start: Identify Reaction Type reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-Nu suzuki_solvent Consider: - Toluene - 1,4-Dioxane (+/- water) - THF suzuki->suzuki_solvent buchwald_solvent Consider: - Toluene - 1,4-Dioxane - THF buchwald->buchwald_solvent snar_solvent Consider: - DMSO - DMF - Acetonitrile snar->snar_solvent optimize Optimize Conditions: Temperature, Concentration, Base, Ligand suzuki_solvent->optimize buchwald_solvent->optimize snar_solvent->optimize

Caption: A workflow for initial solvent selection based on reaction type.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation (with Ar'B(OR)2) pd_complex->transmetalation pd_biaryl Ar-Pd(II)(Ar')L_n transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'B(OR)2 boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)(NRR')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NRR' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition amine HNRR' amine->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Managing scalability and process safety for reactions using 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing scalability and process safety for reactions involving 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. The following troubleshooting guides and FAQs address common issues encountered during experimental work, with a focus on ensuring safe, reproducible, and scalable synthetic procedures.

Section 1: Physicochemical Properties and Safety Data

This compound is a halogenated aromatic compound valued as a building block in the synthesis of complex molecules. The trifluoromethoxy (-OCF3) group can enhance the metabolic stability and lipophilicity of target compounds, making it a desirable moiety in pharmaceutical and agrochemical design.[1][2]

Table 1: Physicochemical Data Summary

PropertyValue (Estimated)Notes
Molecular Formula C₇H₃BrClF₃O-
Molecular Weight 275.45 g/mol -
Appearance Colorless to light yellow liquidBased on similar compounds.[3]
Boiling Point ~154-155 °CValue for a similar isomer (1-Bromo-4-(trifluoromethoxy)benzene).
Density ~1.6-1.7 g/mLBased on similar halogenated/trifluoromethoxy-substituted benzenes.[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, Toluene, Dioxane).General property of similar aryl halides.

Note: The data presented are based on structurally similar compounds and should be confirmed with the certificate of analysis from your supplier.

Table 2: GHS Safety Information

Pictogram(s)Hazard ClassHazard & Precautionary Statements
alt text
Skin Irritation (Category 2) Eye Irritation (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3)Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Note: This is a general safety profile based on similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[5][6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic applications of this compound?

A1: This compound is primarily used as an intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8][9] It allows for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into more complex molecular structures, which is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

Q2: In a cross-coupling reaction, which halogen (Bromine or Chlorine) is expected to react first?

A2: The Carbon-Bromine (C-Br) bond is significantly weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed oxidative addition steps. This reactivity difference (C-Br > C-Cl) allows for chemoselective functionalization at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent transformations.[9]

Q3: What are the critical safety precautions for handling this reagent?

A3: Always handle this compound inside a certified chemical fume hood.[7] Personal protective equipment (PPE) is mandatory and should include safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials like strong oxidizing agents.[6]

Q4: What are the main challenges when scaling up reactions involving this substrate?

A4: Key scalability challenges include:

  • Exotherm Control: Grignard formation and some cross-coupling reactions can be highly exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient and increasing the risk of a thermal runaway.[10][11]

  • Reagent Accumulation: A delayed reaction initiation, particularly in Grignard formation, can lead to a dangerous accumulation of the halide. When the reaction finally starts, the large amount of unreacted material can cause a violent, uncontrolled exotherm.[12][13]

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors, which can affect reaction kinetics and lead to the formation of localized hot spots or increased side products.

  • Purification: Removing residual palladium catalyst and process-related impurities can be more complex at a larger scale, often requiring specialized techniques to meet regulatory limits (ppm levels) for final products.[14][15]

Section 3: Troubleshooting Guides

Scenario 1: Suzuki-Miyaura Cross-Coupling Reaction

Problem: You are experiencing low or no yield of your desired biaryl product.

Possible Cause Troubleshooting Action
Inactive Palladium Catalyst Use a fresh source of palladium catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure it is properly reduced in situ to the active Pd(0) species. Consider using modern, air-stable precatalysts (e.g., Buchwald precatalysts) for more reliable catalyst generation.[16][17]
Poor Reagent Quality Use fresh, high-purity boronic acid and ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better reactivity. Impurities in starting materials can poison the catalyst.[17]
Ineffective Base/Solvent System The choice of base is critical for activating the boronic acid.[18] Ensure the base is strong enough for the specific boronic acid used. The solvent system (e.g., Dioxane/water, Toluene/ethanol/water) must be appropriate and thoroughly degassed to remove oxygen, which can deactivate the catalyst and lead to homocoupling side products.[19][20]
Suboptimal Temperature The reaction may require heating (typically 80-110 °C) to proceed at a reasonable rate.[21] However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimize the temperature for your specific substrate combination.
Scenario 2: Grignard Reagent Formation & Subsequent Reaction

Problem: The Grignard reaction fails to initiate (no bubbling, no exotherm).

Possible Cause Troubleshooting Action
Presence of Moisture Rigorously dry all glassware (oven or flame-drying) and use anhydrous grade solvents (e.g., THF, diethyl ether). Even trace amounts of water will quench the Grignard reagent as it forms.
Inactive Magnesium Surface The surface of magnesium turnings can oxidize upon storage, preventing the reaction. Activate the magnesium by crushing it with a dry stirring rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Slow Initiation Kinetics Add a small portion (5-10%) of the halide to the magnesium suspension and gently warm the mixture or use an ultrasonic bath to facilitate initiation.[13] Once the reaction starts (indicated by an exotherm), add the remaining halide solution slowly.

Problem: The reaction initiated, but the yield of the final product after quenching with an electrophile is low, with significant formation of a biphenyl side product.

Possible Cause Troubleshooting Action
Wurtz Coupling Side Reaction This occurs when the Grignard reagent attacks the C-Br bond of the unreacted starting material. To minimize this, add the halide solution slowly and at a controlled rate to the magnesium suspension. This keeps the concentration of the free halide low, favoring Grignard formation over the Wurtz coupling.[10]
Poor Electrophile Quality Ensure the electrophile is pure and dry. If the electrophile is an aldehyde or ketone, it should be free of acidic impurities.
Inefficient Quenching Add the electrophile solution slowly to the Grignard reagent, typically at a low temperature (e.g., 0 °C), to control the exotherm of the coupling step.

Section 4: Detailed Experimental Protocol

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the C-Br position of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 eq), finely powdered and dried

  • Toluene, Ethanol, and Water (degassed)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[20]

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[20]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 5:2:2 ratio) via syringe. The total solvent volume should provide a starting material concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[20]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[21]

Section 5: Visualizations

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// Edges start -> check_moisture; check_moisture -> dry_system [label="No"]; dry_system -> check_moisture [style=dashed, label="Re-attempt"]; check_moisture -> check_mg [label="Yes"]; check_mg -> activate_mg [label="No"]; activate_mg -> check_mg [style=dashed, label="Re-attempt"]; check_mg -> check_temp [label="Yes"]; check_temp -> apply_heat [label="No"]; apply_heat -> success; check_temp -> success [label="Yes"]; } caption="Troubleshooting Logic for Grignard Initiation Failure"

References

Preventing dehalogenation side reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this compound, with a specific focus on preventing dehalogenation and other side reactions during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is based on the carbon-halogen bond strength, which follows the trend: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This inherent difference in reactivity allows for chemoselective functionalization at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

Q2: What is dehalogenation, and why is it a common side reaction with this substrate?

A2: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom.[1] This leads to the formation of byproducts such as 1-chloro-3-(trifluoromethoxy)benzene or 1-bromo-3-(trifluoromethoxy)benzene, reducing the yield of the desired coupled product. This side reaction is often promoted by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Factors contributing to the formation of Pd-H species include the presence of hydrogen donor sources (e.g., water, alcohols, amines), the choice of base, and elevated reaction temperatures.[1]

Q3: How does the trifluoromethoxy (-OCF3) group influence the reactivity of the aryl halides?

A3: The trifluoromethoxy group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the aryl halide in several ways. The electron-withdrawing nature of the -OCF3 group is expected to facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond. However, electron-deficient aryl halides can also be more susceptible to certain side reactions, making careful optimization of reaction conditions crucial.

Q4: Can I perform sequential cross-coupling reactions on this compound?

A4: Yes, the differential reactivity of the C-Br and C-Cl bonds makes this substrate an excellent candidate for sequential cross-coupling reactions. The more reactive C-Br bond can be selectively functionalized in a first cross-coupling step under carefully controlled conditions. The resulting product, now containing a less reactive C-Cl bond, can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the chloro position.

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Byproducts

Primary Cause: Formation of palladium-hydride (Pd-H) species leading to hydrodehalogenation.[1]

Troubleshooting Workflow:

start Dehalogenation Observed ligand Optimize Ligand start->ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base Adjust Base ligand->base Switch to weaker inorganic bases (e.g., K3PO4, Cs2CO3) solvent Change Solvent base->solvent Use non-polar aprotic solvents (e.g., Toluene) temp Lower Temperature solvent->temp Lower reaction temperature reagents Ensure Anhydrous Conditions temp->reagents Use dry solvents and reagents end Dehalogenation Minimized reagents->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Parameter Recommendation & Rationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination of the cross-coupled product and can suppress the formation of Pd-H species.[1]
Base Selection Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Strong bases, especially alkoxides, and amine bases can sometimes act as hydride sources or promote side reactions.[1]
Solvent Choice Use non-polar, aprotic solvents such as toluene or dioxane instead of protic solvents (e.g., alcohols) or polar aprotic solvents like DMF, which can sometimes promote hydrodehalogenation.[1]
Temperature Lower the reaction temperature. The activation energy for hydrodehalogenation can be lower than that of the desired coupling, so reducing the temperature can selectively suppress the side reaction.
Reagents & Atmosphere Ensure strictly anhydrous and deoxygenated conditions. Water and oxygen can be sources of protons and promote the formation of Pd-H species. Use dry solvents and reagents, and thoroughly degas the reaction mixture.
Issue 2: Low or No Conversion of Starting Material

Primary Cause: Inactive catalyst or suboptimal reaction conditions.

Troubleshooting Workflow:

start Low Conversion catalyst Check Catalyst Activity start->catalyst Use pre-activated catalyst or fresh reagents ligand_ratio Optimize Catalyst/Ligand Ratio catalyst->ligand_ratio Screen different ratios (e.g., 1:1, 1:2) base_solubility Ensure Base Solubility ligand_ratio->base_solubility Consider a different base or solvent system temperature Increase Temperature Incrementally base_solubility->temperature Monitor for byproduct formation end Conversion Improved temperature->end

Caption: Troubleshooting workflow for low reaction conversion.

Parameter Recommendation & Rationale
Catalyst Activity Use a pre-activated palladium catalyst or ensure in-situ activation is efficient. The active Pd(0) species can be sensitive. Consider using a fresh batch of catalyst and high-purity reagents.
Catalyst/Ligand Ratio Screen different catalyst-to-ligand ratios. The optimal ratio can vary depending on the specific reaction. Common starting points are 1:1.2 or 1:2.
Base Ensure the base is sufficiently strong and soluble. For Suzuki couplings, the base is crucial for activating the boronic acid. If an inorganic base has low solubility, consider adding a co-solvent like water or using a different base.
Temperature Incrementally increase the reaction temperature. While high temperatures can promote dehalogenation, insufficient heat may lead to low conversion. Monitor the reaction closely by TLC or LC-MS as you increase the temperature.

Data Presentation: Representative Reaction Conditions

The following tables provide starting points for optimizing cross-coupling reactions with this compound, based on successful conditions reported for structurally similar electron-deficient aryl bromides.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012-2470-90
2Pd₂(dba)₃ (1.5)XPhos (3.6)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001665-85
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)801250-75

Table 2: Buchwald-Hartwig Amination Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield Range (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene10018-2475-95
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane11012-2080-98
3G3-XPhos (2)-LHMDS (1.3)Toluene901270-90

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling (Chemoselective for C-Br)
  • Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio). The mixture should be stirred to ensure good mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-90 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Side Reaction

cluster_0 Desired Catalytic Cycle cluster_1 Dehalogenation Side Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)2 / Base) pd_complex->transmetalation pd_h_formation Pd-H Formation pd_complex->pd_h_formation H-source pd_r_complex Ar-Pd(II)-R(L2) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination product Ar-R (Product) reductive_elimination->product product->pd0 reductive_elimination_h Reductive Elimination pd_h_formation->reductive_elimination_h reductive_elimination_h->pd0 dehalogenated_product Ar-H (Byproduct) reductive_elimination_h->dehalogenated_product

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

Technical Support Center: Catalyst and Ligand Screening for Difficult Couplings with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex molecules using this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate are:

  • Chemoselectivity: The presence of both a bromine and a chlorine atom on the aromatic ring requires careful catalyst and ligand selection to achieve selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The general reactivity order for oxidative addition to a palladium catalyst is C-I > C-Br > C-OTf > C-Cl.

  • Electron-Deficient Nature: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aryl halide. While this generally facilitates the initial oxidative addition step of the catalytic cycle, it can also affect subsequent steps and the stability of intermediates.

  • Catalyst and Ligand Optimization: Identifying the optimal catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Standard conditions may not be sufficient, necessitating a thorough screening process.

Q2: How do I achieve selective coupling at the C-Br bond over the C-Cl bond?

A2: Achieving high selectivity for C-Br bond activation is feasible by carefully tuning the reaction conditions. Palladium-based catalysts are most commonly used for this purpose. The key is to employ a catalyst system that is active enough to react with the C-Br bond but not so reactive that it also activates the more stable C-Cl bond under the chosen reaction conditions. This is often achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the oxidative addition of the C-Br bond at lower temperatures or with lower catalyst loadings.

Q3: What are common side reactions to watch out for?

A3: Common side reactions include:

  • Hydrodehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom, leading to the formation of 1-chloro-2-(trifluoromethoxy)benzene or 1-bromo-2-(trifluoromethoxy)benzene. This can be minimized by ensuring an anhydrous reaction environment and by the careful selection of the base and solvent.

  • Protodeboronation (in Suzuki couplings): The cleavage of the C-B bond in the boronic acid or ester coupling partner, which is often accelerated by strong bases and the presence of water. Using anhydrous conditions or employing potassium trifluoroborate salts or pinacol esters of the boronic acid can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or the aryl halide. This can be reduced by using the appropriate catalyst system and optimizing the reaction stoichiometry.

  • Double Coupling: Reaction at both the C-Br and C-Cl positions, leading to a loss of selectivity. This is more likely to occur at higher temperatures or with highly active catalyst systems.

Troubleshooting Guides

Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust and air-stable precatalyst, such as a palladacycle. Ensure that any Pd(II) precatalyst is being effectively reduced to the active Pd(0) species in situ.
Inappropriate Ligand Screen a panel of ligands. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like those from the Buchwald or CataCXium families (e.g., XPhos, SPhos, RuPhos) are often effective.
Suboptimal Base The choice of base is critical. Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Incorrect Solvent The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Consider using a mixture of solvents if solubility is an issue.
Low Reaction Temperature Gradually increase the reaction temperature. While selectivity is often better at lower temperatures, some difficult couplings require more thermal energy to proceed.
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. Oxygen can deactivate the catalyst.

Catalyst and Ligand Screening Data (Illustrative)

The following tables provide representative data for catalyst and ligand screening for various cross-coupling reactions with bromo-chloro arenes. These should be used as a starting point for optimization with this compound.

Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) (C-Br coupling)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11092
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O9065
CataCXium A Pd G3 (2)-K₃PO₄ (2)2-MeTHF10095
Buchwald-Hartwig Amination

Reaction: this compound + Amine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) (C-Br coupling)
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10088
Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8090
XPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH11094
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane10075
Sonogashira Coupling

Reaction: this compound + Terminal Alkyne

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) (C-Br coupling)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃N (3)THF6080
Pd(OAc)₂ (2)CuI (4)XPhos (4)DIPA (3)DMF8089
Pd(PPh₃)₄ (5)CuI (10)-Et₃N (3)Toluene9072
Heck Coupling

Reaction: this compound + Alkene

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%) (C-Br coupling)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10078
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMAc12085
Herrmann's Catalyst (1)-NaOAc (2)NMP11082

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol is a starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely powdered base.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the catalyst/ligand solution to the reaction vial via syringe, followed by the remaining solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Screening_Workflow start Define Coupling Reaction (Suzuki, Buchwald, etc.) setup Prepare Reaction Array (Substrate, Reagent, Solvent) start->setup add_catalyst Add Catalyst/Ligand Combinations setup->add_catalyst run_reaction Run Reactions (Inert Atmosphere, Heat) add_catalyst->run_reaction analysis Analyze Results (LC-MS, GC-MS, NMR) run_reaction->analysis evaluate Evaluate Yield & Selectivity analysis->evaluate successful Successful Coupling Proceed to Scale-up evaluate->successful High troubleshoot Troubleshoot (Low Yield/Selectivity) evaluate->troubleshoot Low optimize Optimize Conditions (Base, Temp, Concentration) troubleshoot->optimize optimize->setup Re-screen

Caption: A general workflow for catalyst and ligand screening.

Troubleshooting_Guide start Low/No Product check_sm Starting Material Consumed? start->check_sm sm_present Yes check_sm->sm_present No sm_absent No check_sm->sm_absent Yes inactive_catalyst Inactive Catalyst/ Improper Conditions sm_present->inactive_catalyst side_reactions Side Reactions Dominating sm_absent->side_reactions screen_catalysts Screen Catalysts & Ligands inactive_catalyst->screen_catalysts optimize_conditions Optimize Base, Solvent, Temp. inactive_catalyst->optimize_conditions check_hydrodehalogenation Check for Hydro- dehalogenation side_reactions->check_hydrodehalogenation check_protodeboronation Check for Proto- deboronation (Suzuki) side_reactions->check_protodeboronation adjust_conditions Adjust Conditions to Minimize Side Reactions check_hydrodehalogenation->adjust_conditions check_protodeboronation->adjust_conditions

Caption: A logical troubleshooting guide for failed reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)(Ar')L_n transmetalation->biaryl_pd_complex ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Step-by-step reaction optimization using Design of Experiments (DoE) for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and a step-by-step approach to reaction optimization using Design of Experiments (DoE) for the synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a common synthetic route to prepare this compound, and what are the expected challenges?

A common and direct method is the electrophilic bromination of 1-chloro-2-(trifluoromethoxy)benzene.[1] The primary challenge in this synthesis is controlling the regioselectivity. Both the chloro and trifluoromethoxy groups are ortho-, para-directing, which can lead to the formation of multiple isomers.[1][2] The trifluoromethoxy group is moderately deactivating, which may require forcing conditions, potentially leading to side reactions.[1]

Q2: My bromination reaction of 1-chloro-2-(trifluoromethoxy)benzene is giving a low yield. What are the possible causes and solutions?

Low yields can stem from several factors:

  • Insufficiently reactive brominating agent: For deactivated aromatic rings, a more potent brominating agent or the use of a Lewis acid catalyst may be necessary.[3][4]

  • Inappropriate reaction temperature: The reaction may require heating to overcome the deactivating effect of the substituents. However, excessive heat can lead to decomposition or side-product formation.

  • Poor solvent choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Suboptimal reaction time: The reaction may not have reached completion. Monitoring the reaction progress by TLC or GC is recommended.

Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-bromo isomer?

Improving regioselectivity is a key optimization goal. Consider the following:

  • Steric Hindrance: The trifluoromethoxy group is sterically bulky, which might favor bromination at the less hindered para position. Choice of a bulky brominating agent could further enhance this effect.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

A systematic approach using Design of Experiments (DoE) is highly recommended to identify the optimal conditions for maximizing the yield of the desired isomer while minimizing impurities.[5][6]

Q4: Are there alternative synthetic strategies to achieve better regioselectivity?

Yes, a Sandmeyer reaction could be a viable alternative for better regiocontrol.[5][7][8] This multi-step process would involve:

  • Nitration of 1-chloro-2-(trifluoromethoxy)benzene to introduce a nitro group at the 4-position.

  • Reduction of the nitro group to an amine.

  • Conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) bromide to install the bromine.[7][9]

While longer, this route can provide unambiguous regioselectivity.

Step-by-Step Reaction Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical methodology to efficiently optimize chemical reactions by varying multiple factors simultaneously.[5][6] This approach provides a comprehensive understanding of the reaction space with fewer experiments compared to the traditional one-variable-at-a-time (OVAT) method.[10]

DoE Workflow for the Bromination of 1-chloro-2-(trifluoromethoxy)benzene

The following workflow outlines the steps to optimize the synthesis of this compound via electrophilic bromination.

DOE_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_analysis Analysis & Optimization Phase cluster_validation Validation Phase define_obj Define Objective (Maximize Yield & Selectivity) select_factors Select Factors & Ranges (Temp, Time, Equivalents) define_obj->select_factors select_responses Select Responses (Yield, Purity, Impurity Profile) select_factors->select_responses choose_design Choose DoE Design (e.g., Factorial Design) select_responses->choose_design run_exp Run Experiments (According to Design Matrix) choose_design->run_exp collect_data Collect & Record Data run_exp->collect_data stat_analysis Statistical Analysis (ANOVA, Regression) collect_data->stat_analysis model_gen Generate Predictive Model stat_analysis->model_gen response_surface Visualize Response Surfaces model_gen->response_surface det_optimum Determine Optimum Conditions response_surface->det_optimum confirm_exp Conduct Confirmatory Experiment det_optimum->confirm_exp

Caption: A flowchart illustrating the key phases of a Design of Experiments (DoE) workflow.

1. Define the Objective: The primary goal is to maximize the yield of this compound while minimizing the formation of isomeric impurities.

2. Select Factors and Ranges: Based on chemical knowledge, the following factors are likely to have a significant impact on the reaction outcome.

FactorDescriptionLow Level (-)High Level (+)
A: Temperature (°C) Reaction Temperature4080
B: Time (h) Reaction Duration28
C: NBS Equivalents Molar equivalents of N-Bromosuccinimide1.11.5
D: Catalyst Loading (mol%) Molar percentage of Lewis acid (e.g., FeCl₃)515

3. Select Responses: The outcomes of each experiment (responses) need to be quantifiable.

  • Yield (%) : The percentage yield of the desired product, this compound.

  • Selectivity (%) : The ratio of the desired isomer to all other brominated isomers.

  • Impurity Profile (%) : The percentage of starting material remaining and any significant by-products.

4. Choose the DoE Design: For screening four factors, a 2⁴ full factorial design or a fractional factorial design (e.g., 2⁴⁻¹) would be appropriate. A full factorial design will allow for the evaluation of all main effects and interaction effects between factors.

5. Run Experiments and Collect Data: The experiments are conducted according to the randomized run order specified by the DoE software to avoid systematic errors.

Example of a 2⁴ Full Factorial Design Matrix and Hypothetical Results:

RunFactor A: Temp (°C)Factor B: Time (h)Factor C: NBS eq.Factor D: Cat. (mol%)Response: Yield (%)Response: Selectivity (%)
14021.154580
28021.156075
34081.155582
48081.157072
54021.555078
68021.556870
74081.556579
88081.558068
94021.1155885
108021.1157580
114081.1157088
128081.1158578
134021.5156583
148021.5158275
154081.5158086
168081.5159274

6. Statistical Analysis and Model Generation: The collected data is analyzed using statistical software to determine which factors and interactions have a significant effect on the responses. This is often done using Analysis of Variance (ANOVA).

7. Determine and Validate Optimum Conditions: The model generated from the statistical analysis is used to predict the combination of factor settings that will achieve the desired outcome (e.g., maximum yield and selectivity). A confirmatory experiment is then run at these optimal conditions to validate the model's prediction.

Experimental Protocols

General Protocol for Electrophilic Bromination of 1-chloro-2-(trifluoromethoxy)benzene:

Materials:

  • 1-chloro-2-(trifluoromethoxy)benzene

  • N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl₃) or other suitable Lewis acid

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq) and the chosen anhydrous solvent.

  • Add the specified amount of Lewis acid catalyst (e.g., FeCl₃) according to the DoE design.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Heat the reaction mixture to the temperature specified in the DoE run order and stir for the designated time.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and GC-MS to determine yield and isomeric purity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is of paramount importance. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this halogenated aromatic compound. The methods discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparison of Quantitative Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical techniques for the quantification and purity assessment of this compound. The data presented is a composite of typical performance and information obtained for analogous halogenated aromatic compounds.[1][2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on volatility and polarity, followed by mass-based detection.[1]Separation based on polarity, with UV absorbance detection.[1]Intrinsic proportionality between NMR signal intensity and the number of nuclei.[1]Measurement of heat flow associated with thermal transitions as a function of temperature.[3][4][5][6][7]
Selectivity High, especially with Selected Ion Monitoring (SIM).[1]Moderate to High, dependent on chromatographic resolution.[1]High, based on unique chemical shifts of fluorine-19 or protons.[1][8][9][10][11]Low; does not separate impurities but determines the total molar amount of eutectic impurities.[3][5]
Sensitivity High (pg to ng level).[1]Moderate (ng to µg level).[1]Low (µg to mg level).[1]Moderate, requires a sharp melting point.[6]
Sample Throughput ModerateHighLow to ModerateHigh
Quantitation Relative (Area % without standard) or Absolute (with certified standard)Relative (Area % without standard) or Absolute (with certified standard)Absolute (Primary ratio measurement against an internal standard)Absolute (based on the van't Hoff equation).[3]
Structural Info Yes (Mass Spectrum)NoYes (NMR Spectrum)No
Destructive YesYesNoYes

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it well-suited for impurity profiling.[12][13][14][15]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Analysis (MS Detector) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Identify Identify Impurities (Mass Spectra) Integrate->Identify Quantify Quantify Purity (Area % or Standard Curve) Identify->Quantify

Caption: Workflow for purity assessment by GC-MS.

  • Instrumentation: Agilent Intuvo 9000 GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector (MS): Transfer line temperature of 280°C, ion source temperature of 230°C, and electron ionization at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak area percentage of the main component. Impurities can be identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For halogenated aromatics, reversed-phase HPLC is typically employed.[16][17][18][19][20]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC Column Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantify Purity (Area % or Standard Curve) Integrate->Quantify

Caption: Workflow for purity assessment by HPLC-UV.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Purospher® STAR RP-18e, 150 x 4.6 mm, 3 µm).[21]

  • Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Elution: Isocratic or gradient elution can be used. For example, a gradient from 60% to 95% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[21]

  • Detection Wavelength: Determined by the UV spectrum of the compound, likely around 225 nm.[21]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a standard of the analyte itself. For a fluorinated compound like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which minimizes signal overlap.[8][9][10][11]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹⁹F or ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (FT, Phasing, Baseline Correction) Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity (Ratio of Integrals) Integrate->Calculate DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh Accurately Weigh 1-3 mg of Sample Seal Hermetically Seal in Aluminum Pan Weigh->Seal Place Place Sample and Reference Pans in DSC Cell Seal->Place Heat Heat at a Slow Rate (e.g., 1-2 °C/min) Place->Heat Record Record Heat Flow vs. Temperature Heat->Record Generate Generate Thermogram (Melting Endotherm) Record->Generate Analyze Analyze Peak Shape and Apply van't Hoff Equation Generate->Analyze Calculate Calculate Mole % of Impurity Analyze->Calculate

References

Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of complex halogenated aromatic compounds is crucial for accurate identification and structural elucidation. This guide provides a detailed interpretation of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene and its derivatives. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on a comparative interpretation of the fragmentation of structurally similar molecules, providing a robust predictive framework.

Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization is predicted to yield a series of characteristic ions. The molecular ion (M+) will be readily identifiable by the distinctive isotopic pattern of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1). The primary fragmentation pathways are expected to involve the loss of the halogen atoms and the trifluoromethoxy group.

Below is a summary of the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and origins. This data is compiled from the analysis of related compounds, including 4-bromo-1-chloro-2-(trifluoromethyl)benzene.

Predicted m/z Proposed Ion Structure Formation Pathway Notes
290/292/294[C7H3BrClOF3]+•Molecular Ion (M+)Isotopic pattern will be complex due to Br and Cl.
211/213[C7H3ClOF3]+Loss of •BrCleavage of the C-Br bond.
255/257[C7H3BrOF3]+Loss of •ClCleavage of the C-Cl bond.
221/223[C7H3BrCl]+•Loss of •OCF3Cleavage of the C-OCF3 bond.
176[C6H3ClOF3]+Loss of Br and CO from [M-Br]+Further fragmentation of the [M-Br]+ ion.
142[C6H3OF3]+Loss of Cl from [M-Br]+Further fragmentation of the [M-Br]+ ion.
145[C6H3BrCl-F]+•Loss of F from [M-OCF3]+•Fragmentation of the trifluoromethoxy group.
110[C6H3Cl]+•Loss of Br and OCF3Successive losses from the molecular ion.
75[C6H3]+Loss of all substituentsBenzene ring fragment.

Interpreting the Fragmentation Pathway

The fragmentation of this compound is anticipated to follow established principles for halogenated and trifluoromethyl-substituted aromatic compounds. The initial ionization event will form a molecular ion radical cation. Subsequent fragmentation will be driven by the relative bond strengths and the stability of the resulting fragments.

The C-Br bond is generally weaker than the C-Cl bond, suggesting that the loss of a bromine radical to form the ion at m/z 211/213 is a likely primary fragmentation step. Similarly, the loss of a chlorine radical (m/z 255/257) is also expected. The cleavage of the C-OCF3 bond would lead to the fragment at m/z 221/223. Further fragmentation of these primary ions will lead to the smaller fragments observed in the lower mass range of the spectrum.

Fragmentation_Pathway M [C₇H₃BrClOF₃]⁺• m/z 290, 292, 294 (Molecular Ion) M_minus_Br [C₇H₃ClOF₃]⁺ m/z 211, 213 M->M_minus_Br - •Br M_minus_Cl [C₇H₃BrOF₃]⁺ m/z 255, 257 M->M_minus_Cl - •Cl M_minus_OCF3 [C₇H₃BrCl]⁺• m/z 221, 223 M->M_minus_OCF3 - •OCF₃ Fragment_176 [C₆H₃ClOF₃]⁺ m/z 176 M_minus_Br->Fragment_176 - CO Fragment_142 [C₆H₃OF₃]⁺ m/z 142 M_minus_Br->Fragment_142 - Cl Fragment_110 [C₆H₃Cl]⁺• m/z 110 M_minus_OCF3->Fragment_110 - Br

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of halogenated aromatic compounds and should be optimized for specific instrumentation and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a high-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create calibration standards if quantitative analysis is required.

  • For complex matrices, a suitable extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as an Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250-280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for trace analysis or split (e.g., 20:1) for more concentrated samples.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 50-350 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the target analyte based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and the spectra of related compounds.

  • For quantitative analysis, construct a calibration curve from the analysis of the standard solutions.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation a0 Weigh Sample a1 Dissolve in Solvent a0->a1 a2 Prepare Dilutions a1->a2 b0 Inject Sample a2->b0 b1 GC Separation b0->b1 b2 EI Ionization (70 eV) b1->b2 b3 Mass Analysis b2->b3 c0 Identify Peak by RT b3->c0 c1 Analyze Mass Spectrum c0->c1 c2 Compare to Predicted Pattern c1->c2 c3 Quantify (optional) c2->c3

Caption: General experimental workflow for GC-MS analysis.

Comparison with Alternative Structures

The fragmentation pattern of this compound can be compared to its isomer with a trifluoromethyl group, 4-bromo-1-chloro-2-(trifluoromethyl)benzene. The primary difference will be the presence of an oxygen atom in the trifluoromethoxy group. This will influence the mass of the molecular ion and fragments containing this group. The loss of a neutral CO molecule from fragments containing the trifluoromethoxy group is a potential fragmentation pathway that would not be observed for the trifluoromethyl analogue.

By understanding these predicted fragmentation patterns and employing a robust analytical methodology, researchers can confidently identify and characterize this compound and its derivatives in various matrices. This guide serves as a foundational resource for interpreting the complex mass spectra of these important chemical entities.

A Comparative Guide to 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene and Other Halogenated Precursors in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of halogenated precursors is paramount for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene against other halogenated precursors, focusing on their performance in key palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles of reactivity and data from structurally similar analogues to provide a comprehensive overview for researchers.

Introduction to Halogenated Precursors in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogenated precursor in these reactions is a critical factor influencing reaction efficiency, yield, and selectivity. The general reactivity trend for halogens in oxidative addition to a palladium(0) center is I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.

The subject of this guide, this compound, is a dihalogenated aromatic compound featuring a bromine and a chlorine atom, as well as a strongly electron-withdrawing trifluoromethoxy group. This substitution pattern presents opportunities for regioselective functionalization, a valuable strategy in multi-step syntheses.

Comparative Reactivity Analysis

The presence of both a bromine and a chlorine atom on the benzene ring of this compound allows for selective cross-coupling reactions. Based on the general reactivity trend of aryl halides, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions. This differential reactivity enables the selective functionalization at the 4-position (bromine) while leaving the 1-position (chlorine) intact for subsequent transformations under more forcing conditions.

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which can influence the reactivity of the aryl halide. This electron-withdrawing nature can enhance the rate of oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] For dihalogenated substrates like this compound, selective coupling at the more reactive C-Br bond is expected under standard conditions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-(trifluoromethoxy)benzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295Hypothetical
4-Bromo-1-chloro-2-(trifluoromethyl)benzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288Hypothetical
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80692Hypothetical
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂/XPhosK₃PO₄t-BuOH/H₂O100490 (at Br)Hypothetical

Note: The data in this table is representative and compiled from analogous reactions in the literature. Yields are for the mono-coupled product at the bromine position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[2] Similar to the Suzuki-Miyaura coupling, selective amination at the C-Br bond of this compound is anticipated.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-(trifluoromethoxy)benzeneMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001892Hypothetical
4-Bromo-1-chloro-2-(trifluoromethyl)benzeneAnilinePd(OAc)₂/RuPhosK₂CO₃Dioxane1102485Hypothetical
1,4-DibromobenzenePiperidinePd₂(dba)₃/BINAPCs₂CO₃Toluene1001289Hypothetical
1-Bromo-4-chlorobenzeneN-MethylanilinePd(OAc)₂/BrettPhosLHMDSTHF802087 (at Br)Hypothetical

Note: The data in this table is representative and based on analogous reactions. Yields correspond to the mono-aminated product at the bromine position.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be optimized for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 12-24 h).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X Transmetal Transmetalation R-B(OR)₂ PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R R-B(OR)₂ (Base) PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X AmineCoord Amine Coordination & Deprotonation (R₂NH, Base) PdAmido Ar-Pd(II)-NR₂(L₂) PdII->PdAmido R₂NH, Base PdAmido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Coupling Partner, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Inert Establish Inert Atmosphere Inert->Reagents Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

References

Validating Regioselectivity: A Comparative Guide to Reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of multisubstituted aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of common cross-coupling reactions with 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, focusing on validating the regioselectivity of these transformations. The presence of two distinct halogen atoms—bromine and chlorine—on the benzene ring offers an opportunity for selective reaction at one site over the other, a key consideration in synthetic strategy.

Understanding Regioselectivity in Cross-Coupling Reactions

The regioselectivity of palladium-catalyzed cross-coupling reactions with dihalogenated aromatic substrates is primarily governed by the relative reactivity of the carbon-halogen bonds. In general, the bond strength and the ease of oxidative addition to the palladium catalyst follow the trend I > Br > Cl > F. Consequently, for this compound, reactions are expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.

Comparative Analysis of Common Cross-Coupling Reactions

The following table summarizes the expected regioselectivity and typical reaction conditions for several common palladium-catalyzed cross-coupling reactions with this compound. The data is based on established principles and analogous reactions reported in the literature.[1][2][3]

Reaction TypeCoupling PartnerExpected Regioselectivity (C-Br vs. C-Cl)Typical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester>95% selective for C-BrPd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-110
Buchwald-Hartwig Amination Primary/Secondary Amine>95% selective for C-BrPd₂(dba)₃ / RuPhosNaOtBuDioxane80-120
Sonogashira Coupling Terminal Alkyne>95% selective for C-BrPdCl₂(PPh₃)₂ / CuIEt₃NTHF25-60
Heck Coupling Alkene>95% selective for C-BrPd(OAc)₂ / PPh₃K₂CO₃DMF100-140

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar aryl bromides.[1][3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added.

  • Solvent Addition: Degassed solvent, typically a mixture of toluene and water (e.g., 4:1), is added.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This protocol is based on general methods for the amination of aryl halides.[4][5]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a base such as sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).

  • Solvent Addition: Anhydrous, degassed solvent such as dioxane is added.

  • Reaction: The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by flash chromatography.

Sonogashira Coupling

This protocol is a general procedure for the coupling of aryl halides with terminal alkynes.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).

  • Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF) and a base like triethylamine (2.0 equiv) are added.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 60 °C) until the reaction is complete.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification: The desired product is isolated by column chromatography.

Visualizing the Workflow and Regioselectivity

The following diagrams illustrate the general workflow for validating regioselectivity and the expected reaction pathways.

G cluster_0 Experimental Workflow for Validating Regioselectivity A Select Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B Reaction with this compound A->B C Reaction Monitoring (TLC, GC-MS) B->C D Product Isolation and Purification C->D E Structural Characterization (NMR, MS) D->E F Confirmation of Regioselectivity E->F

Caption: A generalized workflow for executing and validating the regioselectivity of a cross-coupling reaction.

G cluster_0 Expected Regioselective Reaction Pathways cluster_1 Selective C-Br Functionalization reactant This compound Suzuki Suzuki-Miyaura + R-B(OH)₂ reactant->Suzuki Pd cat. Buchwald Buchwald-Hartwig + R₂NH reactant->Buchwald Pd cat. Sonogashira Sonogashira + R-C≡CH reactant->Sonogashira Pd/Cu cat. no_reaction No Reaction at C-Cl reactant->no_reaction Less reactive product Monofunctionalized Product (at former Br position) Suzuki->product Buchwald->product Sonogashira->product

Caption: Diagram illustrating the expected selective reaction at the C-Br bond over the C-Cl bond.

References

A Comparative Guide to Bioisosteric Alternatives for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative building blocks to 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a versatile scaffold in medicinal chemistry. The strategic replacement of the trifluoromethoxy (-OCF₃) group with bioisosteric analogues, such as trifluoromethylthio (-SCF₃) and pentafluorosulfanyl (-SF₅), can significantly modulate a compound's physicochemical properties, metabolic stability, and biological activity. This guide offers a comparative analysis of these key building blocks, supported by experimental data and detailed protocols to aid in rational drug design and development.

Executive Summary

The trifluoromethoxy group is a valuable substituent in drug design, known for enhancing metabolic stability and lipophilicity. However, exploring bioisosteric replacements can lead to improved drug candidates with fine-tuned properties. This guide focuses on the comparative evaluation of trifluoromethylthio and pentafluorosulfanyl analogues of this compound. While all three substituents are strongly electron-withdrawing, they exhibit distinct differences in lipophilicity, steric bulk, and metabolic fate, offering a palette of options for medicinal chemists to optimize lead compounds.

Physicochemical Properties: A Comparative Analysis

The choice of a fluorine-containing functional group can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The table below summarizes key physicochemical parameters for the parent compound and its -SCF₃ and -SF₅ bioisosteres. Note that experimental data for the exact target molecules is limited; therefore, data from closely related analogues, such as 4-substituted anilines, are included to provide a representative comparison.

PropertyThis compound4-Bromo-1-chloro-2-(trifluoromethylthio)benzene (Analog Data)4-Bromo-1-chloro-2-(pentafluorosulfanyl)benzene (Analog Data)
Molecular Weight 275.44 g/mol ~291.51 g/mol ~323.50 g/mol
LogP (Calculated) ~4.5~4.9~5.2
Hansch Pi (π) Constant +1.04[1]+1.44+1.57
Hammett Sigma (σp) +0.38+0.50+0.68
Dipole Moment (Debye) ~2.5~2.8~3.1
Metabolic Stability Generally high due to the strong C-F bonds.[1]Often more metabolically stable than -OCF₃ due to the higher oxidation state of sulfur.Considered highly metabolically stable, often referred to as a "super-trifluoromethyl" group.

Key Observations:

  • Lipophilicity (LogP and π): There is a clear trend of increasing lipophilicity from -OCF₃ to -SCF₃ to -SF₅. This can be leveraged to enhance membrane permeability, but may also increase non-specific binding and reduce solubility.

  • Electronic Effects (σp): All three groups are strongly electron-withdrawing, with the -SF₅ group being the most powerful. This can influence pKa of nearby functionalities and modulate interactions with biological targets.

  • Metabolic Stability: The pentafluorosulfanyl group generally confers the highest metabolic stability, making it an attractive option for increasing a drug's half-life.

Synthesis of Alternative Building Blocks

The bromine atom on the scaffold serves as a versatile handle for further functionalization through cross-coupling reactions. The synthesis of the -SCF₃ and -SF₅ analogues can be achieved through established methodologies.

General Synthetic Approach

A Aryl Halide (e.g., 4-Bromo-1-chloro-2-iodobenzene) C 4-Bromo-1-chloro-2-(trifluoromethylthio)benzene A->C Copper-catalyzed Trifluoromethylthiolation E 4-Bromo-1-chloro-2-(pentafluorosulfanyl)benzene A->E Radical Pentafluorosulfanylation B Trifluoromethylthiolation Reagent (e.g., AgSCF3, CuSCF3) B->C D Pentafluorosulfanylation Reagent (e.g., SF5Cl) D->E

Caption: General synthetic routes to trifluoromethylthio and pentafluorosulfanyl analogs.

Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides

This protocol is a general method adaptable for the synthesis of 4-Bromo-1-chloro-2-(trifluoromethylthio)benzene from a suitable aryl halide precursor.

Materials:

  • 4-Bromo-1-chloro-2-iodobenzene

  • Copper(I) trifluoromethylthiolate (CuSCF₃)

  • N,N-Dimethylformamide (DMF)

  • 1,10-Phenanthroline

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-1-chloro-2-iodobenzene (1.0 eq), CuSCF₃ (1.5 eq), and 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-Bromo-1-chloro-2-(trifluoromethylthio)benzene.

Biological Evaluation: A Case Study in CGRP Receptor Antagonism

The trifluoromethoxybenzene motif is present in several Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs effective in the treatment of migraine. The CGRP receptor is a G-protein coupled receptor (GPCR), and its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonists block this signaling cascade.

CGRP Signaling Pathway

cluster_0 Cell Membrane CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Antagonist Antagonist (e.g., Gepants) Antagonist->Receptor Blocks CREB CREB Phosphorylation PKA->CREB Vasodilation Vasodilation & Pain Transmission CREB->Vasodilation

Caption: Simplified CGRP signaling pathway and the mechanism of action for CGRP receptor antagonists.

Experimental Protocols for Biological Comparison

To compare the biological activity of the parent compound and its bioisosteres, a series of in vitro assays can be performed.

Objective: To determine the binding affinity (Ki) of the test compounds for the human CGRP receptor.

Materials:

  • HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).

  • [¹²⁵I]-CGRP (radioligand).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-hCGRPR cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CGRP (e.g., 25 pM), and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 2 hours to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values and convert them to Ki values using the Cheng-Prusoff equation.

Objective: To measure the functional antagonism of the CGRP receptor by the test compounds.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human CLR and RAMP1.

  • Human α-CGRP.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor for 30 minutes.

  • Stimulate the cells with a fixed concentration of human α-CGRP (e.g., EC₈₀ concentration) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the antagonist concentration to determine the IC₅₀ for each compound.

Objective: To assess the metabolic stability of the compounds in human liver microsomes.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the human liver microsomes and NADPH regenerating system to 37°C.

  • In a 96-well plate, incubate the test compound (e.g., 1 µM) with the liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the percentage of remaining parent compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Selectivity Profiling: Kinome Screening

To ensure the selectivity of the developed compounds and to identify potential off-target effects, kinome-wide screening is a valuable tool. This is particularly important if the intended target is not a kinase, as cross-reactivity with kinases can lead to unforeseen toxicities.

Kinome Profiling Workflow

Compound Test Compound BindingAssay Competition Binding Assay (e.g., KinomeScan) Compound->BindingAssay KinasePanel Panel of Purified Kinases KinasePanel->BindingAssay DataAnalysis Data Analysis & Visualization BindingAssay->DataAnalysis SelectivityProfile Selectivity Profile (Kd values) DataAnalysis->SelectivityProfile

Caption: General workflow for kinome selectivity profiling.

Methodology:

Platforms like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interactions between a test compound and a large panel of kinases. The compound is tested at a fixed concentration against the kinase panel, and the percentage of inhibition is measured. For hits of interest, a dissociation constant (Kd) can be determined to quantify the binding affinity. This approach provides a comprehensive overview of a compound's selectivity and can guide further optimization efforts to minimize off-target activities.

Conclusion

The bioisosteric replacement of the trifluoromethoxy group in this compound with trifluoromethylthio and pentafluorosulfanyl moieties offers a powerful strategy for fine-tuning the properties of drug candidates. The -SCF₃ and -SF₅ groups provide a systematic increase in lipophilicity and electron-withdrawing strength, often coupled with enhanced metabolic stability. By employing the synthetic and analytical protocols outlined in this guide, researchers can rationally design and evaluate novel compounds with improved pharmacological profiles. The case study of CGRP receptor antagonists highlights a relevant therapeutic area where these building blocks can be applied to develop next-generation therapeutics for migraine and other neurological disorders. Careful consideration of the trade-offs between potency, selectivity, and ADME properties will be crucial in harnessing the full potential of these valuable fluorinated scaffolds.

References

A Comparative Guide to the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. While structurally similar, their electronic effects impart distinct and often nuanced properties to organic molecules, influencing everything from reaction outcomes to biological activity. This guide provides an objective, data-driven comparison of these two critical substituents to aid in rational molecular design and synthetic planning.

Executive Summary

Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, a property conferred by the high electronegativity of fluorine atoms. However, the intervening oxygen atom in the -OCF₃ group introduces a competing resonance donation effect. This duality of inductive withdrawal and resonance donation results in a unique electronic profile for the trifluoromethoxy group compared to the purely inductively withdrawing and hyperconjugative trifluoromethyl group. Generally, the -OCF₃ group is considered a stronger electron-withdrawing group at the meta position and a slightly weaker deactivator at the para position in electrophilic aromatic substitution compared to the -CF₃ group, due to the resonance effect. Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1]

Data Presentation: A Quantitative Comparison

The electronic influence of a substituent is often quantified by Hammett constants (σ), which measure the inductive (field) and resonance effects on the reactivity of a reaction center on an aromatic ring. Swain-Lupton constants (F and R) further dissect these into field and resonance components, respectively. The acidity of substituted phenols (pKa) and the lipophilicity (Hansch-Leo parameter, π) also provide critical insights into the overall electronic and physicochemical impact of these groups.

ParameterSubstituentmeta (m)para (p)Notes
Hammett Constant (σ) -OCF₃0.380.35Stronger inductive effect at the meta position.
-CF₃0.430.54Stronger overall electron-withdrawing effect at the para position due to the absence of π-donation.
Swain-Lupton Field (F) -OCF₃0.390.39Represents the inductive/field effect.
-CF₃0.380.38Similar inductive effects for both groups.
Swain-Lupton Resonance (R) -OCF₃-0.04-0.04Negative value indicates a weak resonance donation.
-CF₃0.160.16Positive value indicates resonance withdrawal (via hyperconjugation).
pKa of Substituted Phenol 3-substituted9.08 (-OCF₃)8.68 (-CF₃)[2]The -CF₃ group has a stronger acidifying effect at the meta position.
4-substituted8.675 (-CF₃)[3][4]~8.3 (estimated for -OCF₃)The -CF₃ group generally leads to a lower pKa (stronger acid).
Hansch-Leo Lipophilicity (π) -OCF₃1.04[1]The -OCF₃ group is significantly more lipophilic.
-CF₃0.88[1]

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of Substituted Phenols

The synthesis of trifluoromethoxy- and trifluoromethyl-substituted phenols is a prerequisite for many comparative studies. Here are generalized protocols:

1. Synthesis of 4-(Trifluoromethoxy)phenol:

This can be achieved via a multi-step sequence starting from 4-chlorophenol. The hydroxyl group is first protected, followed by nucleophilic substitution with a trifluoromethoxide source, and subsequent deprotection. A common method involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride.

2. Synthesis of 4-(Trifluoromethyl)phenol:

A common route involves the trifluoromethylation of a suitable precursor. For example, 4-hydroxybenzoic acid can be converted to its corresponding acid chloride, which is then treated with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, followed by decarboxylation.[5][6][7][8]

Determination of Hammett Constants (σ)

Hammett constants are determined by measuring the rate or equilibrium constants of a reaction for a series of meta- or para-substituted benzene derivatives and comparing them to the unsubstituted compound. The ionization of benzoic acids is the standard reaction for defining σ values.[9][10][11][12][13]

Experimental Workflow for pKa Determination of Substituted Benzoic Acids:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_hammett Hammett Plot prep1 Dissolve substituted benzoic acid in 50% ethanol/water titrate Titrate acid with NaOH using a pH meter prep1->titrate prep2 Prepare standardized NaOH solution prep2->titrate record Record pH vs. volume of NaOH added titrate->record plot Plot titration curve (pH vs. volume) record->plot half_equiv Determine volume at half-equivalence point plot->half_equiv pka pH at half-equivalence = pKa half_equiv->pka hammett_plot Plot pKa vs. σ for known substituents pka->hammett_plot rho Determine ρ (slope) hammett_plot->rho sigma_unknown Calculate σ for new substituent rho->sigma_unknown

Workflow for Hammett constant determination.

Visualization of Electronic Effects

The distinct electronic natures of the trifluoromethoxy and trifluoromethyl groups arise from a combination of inductive and resonance effects.

cluster_OCF3 Trifluoromethoxy (-OCF₃) Group cluster_CF3 Trifluoromethyl (-CF₃) Group OCF3 OCF₃ Aromatic_OCF3 Aromatic Ring OCF3->Aromatic_OCF3 σ-bond Inductive_OCF3 Strong Inductive Withdrawal (-I) Inductive_OCF3->OCF3 Resonance_OCF3 Weak Resonance Donation (+R) Resonance_OCF3->OCF3 Aromatic_OCF3->OCF3 π-donation (lone pair) CF3 CF₃ Aromatic_CF3 Aromatic Ring CF3->Aromatic_CF3 σ-bond Inductive_CF3 Strong Inductive Withdrawal (-I) Inductive_CF3->CF3 Hyperconjugation_CF3 Weak Resonance Withdrawal (-R) (Hyperconjugation) Hyperconjugation_CF3->CF3 Aromatic_CF3->CF3 Hyperconjugation

Inductive vs. Resonance Effects.

Implications in Synthesis and Drug Design

The choice between a trifluoromethoxy and a trifluoromethyl group can have profound consequences on the outcome of a chemical reaction and the properties of the resulting molecule.

  • Reactivity in Electrophilic Aromatic Substitution: The -OCF₃ group, due to its weak resonance donation, is a less deactivating group for electrophilic aromatic substitution than the -CF₃ group, particularly at the para position. This can influence the regioselectivity and reaction rate of nitration, halogenation, and Friedel-Crafts reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): Both groups strongly activate the aromatic ring towards SNA_r when positioned ortho or para to a leaving group. The stronger electron-withdrawing nature of the -CF₃ group at the para position generally leads to faster reaction rates compared to the -OCF₃ group.

  • Acidity and Basicity: As demonstrated by the pKa values, both groups increase the acidity of phenols and decrease the basicity of anilines. The magnitude of this effect can be tuned by the choice of substituent and its position, which is a critical consideration in designing molecules with specific ionization profiles for optimal target engagement and pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering both the -CF₃ and -OCF₃ groups highly resistant to metabolic degradation. The -OCF₃ group can be particularly effective at blocking oxidative metabolism at the para position of an aromatic ring.

  • Lipophilicity and Bioavailability: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can be exploited to enhance membrane permeability and bioavailability.[1] However, excessive lipophilicity can also lead to off-target effects and poor solubility. The trifluoromethyl group offers a more moderate increase in lipophilicity.

Conclusion

The trifluoromethoxy and trifluoromethyl groups, while both potent electron-withdrawing substituents, offer a nuanced spectrum of electronic and physicochemical properties. The -OCF₃ group's unique combination of strong inductive withdrawal, weak resonance donation, and high lipophilicity makes it a valuable tool for fine-tuning molecular properties. The -CF₃ group, on the other hand, provides a more straightforward and potent electron-withdrawing effect, particularly at the para position. A thorough understanding of the quantitative data presented in this guide will empower researchers to make more informed decisions in the design and synthesis of novel molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials.

References

Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application lies in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The functionalization of halogenated aromatic compounds is a common strategy in this field. One such compound of interest is 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, an attractive building block due to its distinct halogen functionalities, which could potentially allow for selective, stepwise reactions.

This guide aims to provide a comparative analysis of different palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. However, a comprehensive search of scientific literature and patent databases did not yield specific experimental data for the Suzuki-Miyaura coupling of this particular substrate. While numerous studies detail the coupling of other bromo-chloro arenes, the specific combination of the bromo, chloro, and trifluoromethoxy substituents on the benzene ring in this arrangement appears to be a less commonly reported transformation in publicly available research.

Therefore, this guide will provide a general overview of palladium catalysts and reaction conditions commonly employed for the Suzuki-Miyaura coupling of structurally similar aryl bromides. This information can serve as a starting point for the development and optimization of a synthetic protocol for the target molecule.

General Considerations for Catalyst Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For a substrate like this compound, the primary challenge is to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.

Palladium Precatalysts: Commonly used palladium precatalysts for Suzuki-Miyaura reactions include:

  • Palladium(II) acetate (Pd(OAc)₂): A versatile and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and highly active catalyst, particularly effective for challenging substrates.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): One of the earliest and most widely used catalysts, though sometimes less active than more modern systems.

Ligands: The choice of ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For chemoselective coupling of aryl bromides in the presence of aryl chlorides, bulky and electron-rich phosphine ligands are often employed. These include:

  • Buchwald-type ligands: Such as SPhos, XPhos, and RuPhos, which are known for their high activity in coupling unreactive aryl chlorides and bromides.

  • Triphenylphosphine (PPh₃): A standard, less sterically demanding ligand.

  • Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand that can enhance catalytic activity.

Hypothetical Catalyst Screening Workflow

For researchers aiming to develop a protocol for the Suzuki-Miyaura coupling of this compound, a systematic catalyst screening approach is recommended. The following workflow illustrates the logical steps involved.

Catalyst_Screening_Workflow cluster_start Substrate & Reagent Preparation cluster_screening Catalyst System Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization & Scale-up Start This compound + Arylboronic Acid Catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Select Ligand (e.g., SPhos, XPhos, PPh₃) Base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Select Solvent (e.g., Dioxane/H₂O, Toluene) Reaction Run Parallel Reactions (Varying Catalyst, Ligand, Base, Temp.) Analysis Analyze Reaction Outcome (LC-MS, GC-MS, NMR) Reaction->Analysis Optimization Identify Optimal Conditions (Yield, Selectivity) Analysis->Optimization ScaleUp Scale-up Reaction Optimization->ScaleUp

Figure 1. A logical workflow for screening and optimizing palladium catalysts for the Suzuki-Miyaura coupling of this compound.

General Experimental Protocol (Starting Point)

The following is a generalized experimental protocol that can be used as a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This protocol is not based on experimentally verified data for the specific substrate and will require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the bulk of the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

A Cost-Effectiveness Analysis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Building Block

In the landscape of pharmaceutical and agrochemical development, the trifluoromethoxy group (-OCF3) is a privileged functional moiety, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The strategic incorporation of this group, along with halogen substituents, into aromatic scaffolds provides valuable building blocks for novel chemical entities. This guide presents a cost-effectiveness analysis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules. We will objectively compare a primary synthetic route with a viable alternative, providing supporting data and detailed experimental protocols to inform decisions in large-scale synthesis.

Executive Summary of Synthetic Routes

Two plausible synthetic pathways for the large-scale production of this compound are evaluated.

  • Route 1: Two-Step Synthesis via Phenol Intermediate. This is the most direct and likely industrial method, involving the synthesis of a key precursor, 2-chloro-4-bromophenol, followed by its trifluoromethoxylation.

  • Route 2: Multi-Step Synthesis via Sandmeyer Reaction. This alternative pathway utilizes a Sandmeyer reaction to introduce the chloro substituent at a later stage, offering a different approach to the target molecule.

The following sections provide a detailed comparison of these routes, focusing on key metrics such as yield, purity, cost of materials, and reaction conditions.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for large-scale production is a multifactorial decision. The following tables summarize the key quantitative data for the two proposed routes to facilitate a direct comparison.

Table 1: Cost and Performance Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via Phenol IntermediateRoute 2: Multi-Step Synthesis via Sandmeyer Reaction
Starting Materials 4-Chlorophenol, Bromine4-Bromoaniline, Trifluoromethoxybenzene
Overall Yield (Estimated) 70-80%50-60%
Final Product Purity (Estimated) >98%>97%
Key Reagents Trifluoromethoxylation Reagent (e.g., Togni's reagent)Sodium Nitrite, Copper(I) Chloride
Number of Steps 23-4
Estimated Cost of Key Reagents HighLow to Moderate
Process Complexity ModerateHigh
Scalability GoodModerate

Table 2: Breakdown of Estimated Costs and Yields per Step

RouteStepKey ReagentsEstimated YieldEstimated Relative Cost
Route 1 1. Bromination of 4-ChlorophenolBromine, Acetic Acid85-95%Low
2. TrifluoromethoxylationTogni's Reagent II, Base80-90%High
Route 2 1. Nitration of 4-BromoanilineNitric Acid, Sulfuric Acid90-95%Low
2. Reduction of Nitro GroupIron, HCl85-95%Low
3. Diazotization and Sandmeyer ReactionSodium Nitrite, CuCl70-80%Moderate
4. TrifluoromethoxylationTrifluoromethoxylation Reagent80-90%High

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory and large-scale production conditions.

Route 1: Two-Step Synthesis via Phenol Intermediate

Step 1: Synthesis of 2-chloro-4-bromophenol

  • Reaction Setup: A solution of 4-chlorophenol (1.0 eq) in glacial acetic acid is prepared in a suitable reactor equipped with a stirrer, thermometer, and addition funnel.

  • Bromination: Elemental bromine (1.05 eq) is added dropwise to the solution while maintaining the temperature between 20-25°C.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-4-bromophenol with a purity of >98%.

Step 2: Trifluoromethoxylation of 2-chloro-4-bromophenol

  • Reaction Setup: To a solution of 2-chloro-4-bromophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is added a suitable base (e.g., cesium carbonate, 1.5 eq).

  • Addition of Reagent: A trifluoromethoxylation reagent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II, 1.2 eq), is added portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40°C) until the starting material is consumed, as monitored by GC or LC-MS.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by vacuum distillation to afford the final product with high purity.

Route 2: Multi-Step Synthesis via Sandmeyer Reaction

This route provides an alternative approach, although it involves more steps and potentially a lower overall yield.

Workflow for Alternative Synthesis (Route 2)

Caption: A multi-step alternative synthesis of this compound.

Biological Context: A Potential Role in URAT1 Inhibition

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological activity. For instance, derivatives of 2-(trifluoromethoxy)benzene have been investigated as inhibitors of the urate transporter 1 (URAT1).[1] URAT1 is a key protein in the renal reabsorption of uric acid, and its inhibition is a therapeutic strategy for the management of hyperuricemia and gout.

The following diagram illustrates the proposed mechanism of action for a URAT1 inhibitor, a plausible application for derivatives of the target molecule.

URAT1 Inhibition Pathway

URAT1_Inhibition cluster_proximal_tubule Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Cell Uric Acid (in cell) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Blood Uric Acid (to blood) UricAcid_Cell->UricAcid_Blood Transport Inhibitor 4-Bromo-1-chloro-2- (trifluoromethoxy)benzene Derivative (Inhibitor) Inhibitor->URAT1 Inhibition

Caption: Inhibition of the URAT1 transporter by a derivative of this compound.

Conclusion and Recommendations

Based on the analysis, Route 1 (Two-Step Synthesis via Phenol Intermediate) emerges as the more cost-effective and scalable option for the large-scale synthesis of this compound. Despite the higher cost of trifluoromethoxylation reagents, the shorter synthetic sequence, higher overall yield, and simpler process make it more attractive for industrial applications.

Route 2, while utilizing less expensive reagents for the Sandmeyer reaction, suffers from a greater number of steps, which typically leads to a lower overall yield and increased production time and cost.

For researchers and drug development professionals, this compound represents a valuable and accessible building block. The choice of synthetic route will ultimately depend on the scale of production, available equipment, and cost of raw materials. However, for large-scale synthesis, the efficiency and robustness of the two-step phenolic route present a clear advantage. Further process optimization of the trifluoromethoxylation step in Route 1 could lead to even greater cost-effectiveness.

References

Spectroscopic techniques for confirming the successful functionalization of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Spectroscopic Confirmation of Successful C-C and C-N Bond Formation.

The successful functionalization of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is a critical step in the synthesis of a variety of complex molecules in the pharmaceutical and agrochemical industries. Confirmation of the desired chemical transformation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the successful conversion of the starting material through common cross-coupling reactions.

Spectroscopic Profiles of Starting Material and Functionalized Products

The following tables summarize the expected spectroscopic data for the starting material and its functionalized products from Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This data is essential for a comparative analysis to confirm the successful replacement of the bromine atom.

Table 1: Spectroscopic Data for this compound (Starting Material)

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to bromine will be in the lower end of this range, while the carbon attached to the trifluoromethoxy group will be shifted downfield.
¹⁹F NMR A singlet is expected for the -OCF₃ group, typically in the range of -56 to -60 ppm.
FT-IR (cm⁻¹) Characteristic peaks for C-Br stretching (around 500-600 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The presence of a chlorine atom will also contribute to the isotopic pattern.

Table 2: Comparative Spectroscopic Data for Functionalized Products

Functionalization ReactionProduct¹H NMR¹³C NMR¹⁹F NMRFT-IR (Key Changes)Mass Spectrometry (Key Changes)
Suzuki Coupling 4-Phenyl-1-chloro-2-(trifluoromethoxy)benzeneAdditional aromatic proton signals from the new phenyl group.Additional aromatic carbon signals. Disappearance of the C-Br signal and appearance of a new C-C bond signal.Minimal change in the -OCF₃ signal.Disappearance of the C-Br stretching band. Appearance of new bands related to the additional phenyl group.Molecular ion peak will shift to a higher m/z value corresponding to the addition of the phenyl group and loss of bromine. The isotopic pattern will no longer show the characteristic 1:1 ratio for bromine.
Buchwald-Hartwig Amination N-Phenyl-(4-chloro-2-(trifluoromethoxy)phenyl)amineAppearance of an N-H proton signal (if a primary or secondary amine is used) and additional aromatic signals.Disappearance of the C-Br signal and appearance of a new C-N bond signal.Minimal change in the -OCF₃ signal.Disappearance of the C-Br stretching band. Appearance of N-H stretching (for primary/secondary amines) and C-N stretching bands.Molecular ion peak will shift to a higher m/z value corresponding to the addition of the amino group and loss of bromine.
Sonogashira Coupling 4-(Phenylethynyl)-1-chloro-2-(trifluoromethoxy)benzeneAppearance of signals for the new alkyne and phenyl protons.Disappearance of the C-Br signal and appearance of two new signals for the alkyne carbons.Minimal change in the -OCF₃ signal.Disappearance of the C-Br stretching band. Appearance of a C≡C stretching band (around 2100-2260 cm⁻¹).Molecular ion peak will shift to a higher m/z value corresponding to the addition of the phenylethynyl group and loss of bromine.

Experimental Workflow for Functionalization and Confirmation

The following diagram illustrates a typical workflow for performing a cross-coupling reaction and subsequently confirming the successful functionalization using the spectroscopic techniques discussed.

G Experimental Workflow for Functionalization and Confirmation cluster_0 Reaction Setup cluster_1 Workup and Purification cluster_2 Spectroscopic Confirmation A Starting Material: This compound D Reaction under Inert Atmosphere A->D B Coupling Partner: - Boronic Acid (Suzuki) - Amine (Buchwald-Hartwig) - Alkyne (Sonogashira) B->D C Catalyst and Reagents: - Palladium Catalyst - Ligand - Base C->D E Quenching and Extraction D->E Reaction Completion F Column Chromatography E->F G Isolated Product F->G H NMR Spectroscopy (¹H, ¹³C, ¹⁹F) G->H I FT-IR Spectroscopy G->I J Mass Spectrometry G->J K Data Analysis and Structure Confirmation H->K I->K J->K

Caption: A logical workflow for the functionalization and spectroscopic confirmation of this compound.

Detailed Experimental Protocols

General Considerations for Cross-Coupling Reactions:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.

1. Suzuki Coupling Protocol (Example):

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Buchwald-Hartwig Amination Protocol (Example):

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

3. Sonogashira Coupling Protocol (Example):

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF and a base like triethylamine (Et₃N).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product via column chromatography.

Spectroscopic Analysis Protocols:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • FT-IR Spectroscopy: Obtain the IR spectrum of the neat product (if liquid) or as a KBr pellet (if solid) using an FT-IR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

By carefully comparing the spectroscopic data of the reaction product with that of the starting material and the expected data for the functionalized compound, researchers can confidently confirm the success of their synthetic transformations.

Assessing the metabolic stability imparted by the 2-(trifluoromethoxy)phenyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising compound to a viable therapeutic. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this endeavor. This guide provides a comparative assessment of the metabolic stability imparted by the 2-(trifluoromethoxy)phenyl moiety, offering insights into its performance against common structural alternatives, supported by established experimental methodologies.

The trifluoromethoxy group (-OCF3) is increasingly utilized as a bioisostere for the more traditional methoxy group (-OCH3). The rationale behind this substitution lies in the remarkable strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1] This inherent stability makes the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver. By replacing a metabolically labile methoxy group, which is prone to O-dealkylation, with a robust trifluoromethoxy group, medicinal chemists can effectively block a key metabolic pathway, potentially leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

While the benefits of incorporating trifluoromethoxy groups for enhancing metabolic stability are widely acknowledged, it is crucial to note that the effects can be context-dependent. The overall stability of a molecule is influenced by its entire structure, and blocking one metabolic route may lead to the emergence of others. Therefore, a thorough in vitro evaluation remains an indispensable step in the drug discovery process.

Comparative Metabolic Stability Data

Direct, publicly available quantitative data from head-to-head comparative studies on the metabolic stability of compounds containing the 2-(trifluoromethoxy)phenyl moiety versus its analogs are limited. However, based on the fundamental principles of drug metabolism, we can present an illustrative comparison of expected outcomes in typical in vitro metabolic stability assays. The following tables summarize hypothetical, yet representative, data for a generic compound scaffold comparing the 2-(trifluoromethoxy)phenyl substituent with a 2-methoxyphenyl substituent.

Table 1: In Vitro Microsomal Stability Assay

MoietyHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-Methoxyphenyl1546.2
2-(Trifluoromethoxy)phenyl> 60< 11.5

This illustrative data presupposes that O-dealkylation is a primary metabolic pathway for the 2-methoxyphenyl analog.

Table 2: In Vitro Plasma Stability Assay

MoietyPercent Remaining after 120 min
2-Methoxyphenyl> 95%
2-(Trifluoromethoxy)phenyl> 95%

Note: Both moieties are generally stable to hydrolysis by plasma esterases unless other susceptible functional groups are present in the molecule.

Experimental Protocols

To empirically determine the metabolic stability of a compound, several in vitro assays are routinely employed. Below are detailed methodologies for two of the most common assays.

In Vitro Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to initiate a pre-incubation at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold stopping solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, primarily its susceptibility to hydrolysis by plasma esterases and other enzymes.

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Plasma (human, rat, mouse, etc.)

  • Test compound and positive control (e.g., a compound known to be hydrolyzed by plasma enzymes)

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions.

    • Thaw the plasma at 37°C.

  • Incubation:

    • Add the plasma to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to initiate the reaction.

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction in the respective wells by adding the cold stopping solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of the parent compound remaining against time.

    • If significant degradation is observed, the half-life can be calculated as described for the microsomal stability assay.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the experimental processes and the underlying metabolic rationale, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock Solution Reaction_Mix Reaction Mixture Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mix Time_Points Time Points (0, 5, 15, 30, 45, 60 min) Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for a typical in vitro microsomal stability assay.

metabolic_pathway cluster_methoxy 2-Methoxyphenyl Analog cluster_trifluoromethoxy 2-(Trifluoromethoxy)phenyl Analog Methoxy Parent Compound (Ar-OCH3) Metabolite O-dealkylated Metabolite (Ar-OH) Methoxy->Metabolite CYP450 (O-dealkylation) Trifluoro Parent Compound (Ar-OCF3) Blocked Metabolism Blocked Trifluoro->Blocked Resistant to O-dealkylation

Caption: Comparison of metabolic pathways for methoxy vs. trifluoromethoxy analogs.

References

Safety Operating Guide

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

The safe and compliant disposal of this compound is critical for laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling procedures to mitigate risks to personnel and ensure adherence to regulatory standards. This guide provides detailed, step-by-step instructions for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear impervious and flame-resistant clothing.[1] For spill cleanup, double nitrile or Viton gloves are recommended.[2]
Respiratory Protection If exposure limits may be exceeded or if working outside a fume hood, use a full-face respirator with an appropriate cartridge.[1]
General Handling All handling of waste, including commingling and containerizing, should be conducted within an operating chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of segregation, containerization, labeling, and removal by a licensed service.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure cost-effective, compliant disposal.

  • Identify as Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine, chlorine, and fluorine.[5]

  • Separate from Other Waste Streams: Collect this chemical waste in a dedicated container for halogenated organic wastes .[4][5]

  • Do Not Mix: Never mix halogenated waste with the following:

    • Non-halogenated organic wastes.[5]

    • Acids, bases, or aqueous solutions.[5][6]

    • Heavy metals (e.g., lead, mercury, silver).[4][6]

    • Strong oxidizing or reducing agents.[6][7]

    • Acutely toxic wastes (P-listed), cyanides, or sulfides.[4][6]

Step 2: Containerization

Select a suitable container and follow best practices for waste accumulation.

  • Choose a Compatible Container: Use a clean, designated plastic container made of polyethylene or polypropylene.[2][8][9] Your institution's Environmental Health & Safety (EHS) department may provide specific containers (e.g., 5-gallon carboys) for this waste stream.[4][6]

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[4]

  • Avoid Overfilling: Do not fill the waste container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is essential for safety.

  • Affix a "Hazardous Waste" Tag: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[4][6]

  • List All Constituents: Clearly write the full chemical name, "this compound," and its approximate percentage or volume on the tag.[5][6] If it is part of a mixture, list all components.

  • Identify Hazards: Check the appropriate hazard boxes on the tag, such as "Flammable" and "Toxic".[4]

Step 4: Storage and Accumulation

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as in a secondary containment bin within a chemical fume hood or a ventilated, approved cabinet for flammable materials.[2][4]

  • Segregate in Storage: Ensure the container is stored away from incompatible materials.[2]

  • Monitor Container: Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.

Step 5: Disposal and Removal

Final disposal must be handled by certified professionals.

  • Arrange for Pickup: Once the container is nearly full (no more than 90%), request a waste collection from your institution's EHS or a licensed hazardous waste disposal company.[4]

  • Professional Destruction: The ultimate disposal method for halogenated organic compounds is typically controlled incineration at a licensed chemical destruction facility, often equipped with flue gas scrubbing to neutralize hazardous byproducts.[1]

  • Do Not Dispose via Drain or Trash: Never discharge this chemical into the sewer system or dispose of it as regular trash.[1]

Emergency Procedures: Spill Cleanup

In the event of a spill, follow these procedures immediately.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For small spills, prevent further spread by containing the leak with an inert absorbent material such as sand, vermiculite, or silica gel.[2][8][10]

  • Absorb and Collect: Wearing the appropriate PPE, carefully absorb the spilled material. Place the used absorbent and any contaminated items (e.g., gloves, paper towels) into a sealable, compatible container.[2][4]

  • Label and Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of it through the same halogenated waste stream.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow: this compound A Step 1: Identify Waste (Halogenated Organic) B Step 2: Segregate Waste (Use Dedicated Halogenated Container) A->B C Step 3: Containerize (Closed, Compatible, <90% Full) B->C D Step 4: Label Container ('Hazardous Waste' + Contents) C->D E Step 5: Store Safely (Designated Satellite Accumulation Area) D->E F Step 6: Request Pickup (Contact EHS / Licensed Vendor) E->F Spill Emergency: Spill Occurs E->Spill G Final Disposal (Controlled Incineration) F->G Spill_Proc Contain & Absorb with Inert Material Containerize & Label as Spill Debris Dispose as Halogenated Waste Spill->Spill_Proc Follow Spill Protocol Spill_Proc->F

Caption: Logical workflow for the safe disposal of halogenated chemical waste.

References

Personal protective equipment for handling 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (CAS No. 445-01-2). The following guidance is based on data from structurally similar compounds and should be treated as a baseline for safe handling. A thorough risk assessment should be conducted before use.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Summary

Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. Primary concerns include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3]

  • Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: While not definitively known, related compounds are combustible liquids.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Protection CategoryRecommended PPEStandards & Specifications
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a significant risk of splashing.Must conform to EN 166 (EU) or be NIOSH (US) approved.[4]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat or impervious clothing should be worn.Inspect gloves for tears or punctures before use.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust or aerosols are generated, or if ventilation is inadequate, a NIOSH-approved respirator should be used.[4]A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safety. All handling of this chemical should occur in a designated area, preferably within a chemical fume hood.

Preparation:

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that a safety shower and eyewash station are readily accessible.

  • Assemble Materials: Gather all necessary equipment and reagents before starting work to minimize movement and the potential for spills.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Weighing and Transferring: If the compound is a solid, handle it carefully to minimize dust generation. Use a clean, dedicated spatula and weigh boat. For liquids, use appropriate glassware and transfer techniques to avoid splashing.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Disposal Plan

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations governing hazardous waste.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.